Magnesium
Description
Structure
2D Structure
Properties
IUPAC Name |
magnesium | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mg | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYHWMGAXLPEAU-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mg | |
| Record name | MAGNESIUM | |
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DSSTOX Substance ID |
DTXSID0049658 | |
| Record name | Magnesium | |
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Molecular Weight |
24.305 g/mol | |
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Physical Description |
Magnesium appears as a light silvery metal. The more finely divided material reacts with water to liberate hydrogen, a flammable gas, though this reaction is not as vigorous as that of sodium or lithium with water. In finely divided forms is easily ignited. Burns with an intense white flame. Can be wax coated to render magnesium as nonreactive., Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals, Silvery solid; [CHRIS] | |
| Record name | MAGNESIUM | |
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Boiling Point |
2012 °F at 760 mmHg (USCG, 1999), 1100C (2012F) | |
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| Record name | Magnesium | |
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Solubility |
insoluble in cold water | |
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Density |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink | |
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Vapor Pressure |
1.0 [mmHg] | |
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CAS No. |
7439-95-4 | |
| Record name | MAGNESIUM | |
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Melting Point |
1202 °F (USCG, 1999), 649C (1200F) | |
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Advanced Synthetic Methodologies for Magnesium Compounds and Materials
Mechanochemical Synthesis Approaches
Mechanochemistry utilizes mechanical energy to induce chemical reactions, offering a solvent-free and often room-temperature alternative to conventional synthesis methods. This approach is particularly effective for producing fine, homogenous powders with novel properties.
High-energy ball milling (HEBM) is a prominent mechanochemical technique for synthesizing nanocrystalline materials and composites. nanografi.com This method involves the repeated fracturing and welding of powder particles in a high-energy milling environment, leading to significant grain refinement and the creation of lattice defects. nanografi.com For magnesium-based hydrogen storage materials, HEBM is instrumental in enhancing hydrogenation and dehydrogenation kinetics. nanografi.com
Reactive ball milling (RBM), a variant of HEBM, is conducted under a hydrogen atmosphere, allowing for the direct synthesis of this compound hydride (MgH₂) and its composites. tandfonline.com This technique can produce this compound hydride with or without additives, which can act as catalysts to improve hydrogen storage properties. tandfonline.com The severe plastic deformation induced during milling creates a high density of defects, which can serve as preferential sites for hydrogen diffusion. nih.gov
The introduction of catalysts, such as metal oxides and halides, via ball milling results in their homogeneous dispersion throughout the this compound hydride matrix. nanografi.com This intimate contact between the hydride and the catalyst is crucial for improving the kinetics of hydrogen absorption and desorption. nanografi.com For instance, the addition of small amounts of catalysts can significantly lower the temperature required for hydrogen release. nanografi.com
| Material | Synthesis Method | Key Findings | Hydrogen Storage Capacity |
| Nanocrystalline MgH₂-Ni composite | Rapid solid-phase reaction (high-energy milling) | Uniform distribution of Ni catalyst in nanocrystalline MgH₂ matrix. | 6.5 wt.% at 300 °C |
| MgH₂ with carbon nanotubes | Ball Milling | Reduced decomposition temperature of the hydride. | Almost 7 wt. % |
| Mg-Li-Al-H complex hydride | Reactive ball milling | High hydrogen storage capacity with a low initial desorption temperature. | 10.7 wt% |
This table presents a selection of research findings on this compound-based hydrogen storage materials synthesized via mechanochemical methods.
Rapid solid-phase reaction methods are an emerging class of mechanochemical synthesis that enables the production of high-purity, uniform this compound-based materials. mdpi.com These methods involve the high-energy milling of this compound with other solid reactants, such as metal hydrides or metal oxides, to induce direct solid-state reactions. mdpi.com This approach avoids the use of solvents and can often be completed in shorter timeframes compared to traditional solid-state synthesis.
One of the key advantages of this technique is the ability to form nanocrystalline or amorphous structures, which can significantly enhance the material's properties. mdpi.com For example, in the context of hydrogen storage, these nanostructures can lead to faster absorption and desorption kinetics. mdpi.com The solid-state nature of the reaction ensures a homogeneous distribution of components in the final product, leading to materials with uniform composition. mdpi.com
Solid-state metathesis (SSM) reactions are a specific type of rapid solid-phase reaction that involves an exchange reaction between two solid precursors. nih.gov These reactions are typically highly exothermic and self-propagating, leading to the rapid formation of the desired product and a salt byproduct that can be easily washed away. nih.gov SSM has been successfully employed to synthesize a variety of this compound compounds, including nitrides and silicates, by carefully selecting the appropriate precursors. nih.govauspublishers.com.au This method provides a versatile route to materials that may be difficult to obtain through conventional high-temperature methods. scientific.net
Solution-Based and Green Chemistry Synthesis
Solution-based synthesis methods offer excellent control over the size, shape, and crystallinity of nanoparticles. Green chemistry principles are increasingly being integrated into these methods to reduce their environmental impact.
The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. For this compound oxide (MgO) nanoparticles, this process typically involves the hydrolysis and condensation of a this compound precursor, such as this compound nitrate, in a solvent to form a "sol" (a colloidal suspension). ijpsr.com Further processing leads to the formation of a "gel," a continuous solid network with entrapped solvent. Subsequent drying and calcination of the gel yield MgO nanoparticles. nanografi.com The sol-gel technique is favored for its ability to produce high-purity, homogeneous nanoparticles with a high yield at relatively low temperatures. mdpi.com The final properties of the MgO nanoparticles, such as crystallite size and morphology, can be controlled by adjusting parameters like pH, temperature, and precursor concentration. mdpi.com
Co-precipitation is another widely used, straightforward, and cost-effective method for synthesizing MgO nanoparticles. mdpi.comijirt.org This technique involves the precipitation of this compound hydroxide (B78521) (Mg(OH)₂) from a solution containing a this compound salt (e.g., this compound nitrate) by adding a precipitating agent, typically a base like sodium hydroxide. mdpi.comauspublishers.com.au The resulting this compound hydroxide precipitate is then washed, dried, and calcined at elevated temperatures to convert it into this compound oxide. auspublishers.com.au The particle size and morphology of the final MgO product are influenced by factors such as the concentration of reactants, reaction temperature, and the rate of addition of the precipitating agent. ijirt.org
| Precursor | Precipitating Agent / Complexing Agent | Method | Resulting Particle Size |
| This compound Nitrate | Sodium Hydroxide | Sol-Gel | 50-70 nm |
| This compound Nitrate | Sodium Hydroxide | Co-precipitation | ~14 nm |
| This compound Nitrate | NH₄OH | Co-precipitation | ~11 nm |
| This compound Ribbons | N/A | Sol-Gel | 200-300 nm |
This table summarizes examples of MgO nanoparticle synthesis via sol-gel and co-precipitation methods, highlighting the precursors and resulting particle sizes.
Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a solvent at temperatures above its boiling point in a sealed vessel called an autoclave. When the solvent is water, the method is termed hydrothermal. nanografi.com These techniques are highly effective for producing crystalline nanomaterials with controlled morphology and size distribution. nanografi.com
For the synthesis of this compound-based nanomaterials, such as this compound oxide and this compound hydroxide, a this compound precursor is dissolved in a suitable solvent (e.g., water or an organic solvent) and heated in an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of well-defined nanostructures. By varying the reaction parameters, including temperature, time, solvent, and the presence of surfactants, a variety of morphologies such as nanorods, nanowires, and flower-like structures can be achieved. mdpi.com The hydrothermal method, in particular, is noted for its ability to produce nanoparticles with a low degree of agglomeration. nih.gov
The synthesis of this compound nanoparticles often employs organic ligands to control their growth and prevent agglomeration. These ligands, typically long-chain organic molecules, adsorb onto the surface of the growing nanoparticles, providing steric hindrance that limits their further growth and prevents them from fusing together. This approach allows for the production of well-dispersed nanoparticles with a narrow size distribution.
Green synthesis has emerged as an eco-friendly alternative that utilizes plant extracts as reducing and capping agents. frontiersin.org Phytochemicals present in plant extracts, such as flavonoids, alkaloids, and phenolic compounds, can reduce metal ions and stabilize the resulting nanoparticles. frontiersin.org This method avoids the use of toxic chemicals and complex procedures. For instance, various plant extracts have been successfully used to synthesize MgO nanoparticles with different sizes and morphologies. frontiersin.org The specific phytochemical composition of the plant extract plays a crucial role in determining the characteristics of the synthesized nanoparticles. frontiersin.org
Vapor Deposition and Plasma-Assisted Techniques
Methanol-wrapped chemical vapor deposition (MWCVD) is a novel technique for synthesizing nanostructured this compound-based materials with controlled morphology for hydrogen storage applications. nih.gov The process involves the evaporation of this compound in a methanol (B129727) atmosphere, which leads to the formation of methanol-wrapped this compound vapor. nih.gov This vapor is then transported and deposited onto a substrate where it self-assembles into various nanostructures like nanoparticles, nanowires, and nanosheets. nih.gov
The methanol atmosphere is critical to this process, acting as a surface-active and structure-directing agent. nih.gov The methanol molecules form complexes with this compound, lowering its evaporation temperature and allowing for a high-density vapor at relatively low temperatures. nih.gov Furthermore, the methanol wrapping around the this compound atoms in the vapor phase helps prevent agglomeration and oxidation during transport to the substrate. nih.gov Upon deposition, the methanol adsorbed on the surface of the nanostructures serves as a protective layer, which can facilitate the processes of hydrogen absorption and desorption. nih.gov The morphology and size of the resulting nanostructures can be controlled by adjusting deposition parameters such as substrate temperature, methanol flow rate, and deposition time. nih.gov
Plasma-assisted ball milling is an advanced synthesis technique that integrates the benefits of mechanical ball milling with plasma processing to enhance the properties of this compound-based materials, particularly for hydrogen storage. mdpi.comrsc.org This method utilizes the highly reactive species generated in the plasma, such as ions, electrons, and radicals, to interact with the surface of this compound particles during the milling process. rsc.org
The plasma activation can induce various beneficial surface modifications, including surface cleaning, activation, and functionalization. rsc.org It can also create a high density of surface defects like vacancies and dislocations, which serve as active sites for the adsorption and dissociation of hydrogen. rsc.org Research has shown that plasma treatment during the milling of Mg-Ti composites led to a significant reduction in the hydrogen desorption temperature (from 350 °C to 250 °C) and a threefold increase in the hydrogen desorption rate compared to conventional ball milling. mdpi.comrsc.org The enhanced performance is attributed to the formation of a highly reactive and defect-rich surface layer induced by the plasma. mdpi.comrsc.org In another study, plasma-assisted ball milling of a This compound-nickel (B1175291) composite resulted in a nanocrystalline structure with a uniform distribution of nickel nanoparticles on the this compound particle surfaces, leading to a hydrogen storage capacity of 6.2 wt.% at 300 °C with fast kinetics. rsc.org
Doping and Ion Substitution in this compound Materials Synthesis
This compound-doped nanohydroxyapatite (Mg-nHA) is a promising biomaterial for biomedical applications due to its enhanced biological and mechanical properties compared to pure hydroxyapatite (B223615) (HA). mdpi.commdpi.com this compound is a crucial element for bone formation, and its incorporation into the HA structure can improve osteoblastic activity and osteointegration. researchgate.net
Several methods have been developed for the synthesis of Mg-nHA. The chemical precipitation method involves the reaction of calcium, this compound, and phosphate (B84403) precursors in a solution with controlled pH and temperature. rsc.orgmdpi.com For instance, Mg-nHA with a rod-like structure and an average size of 70 nm has been synthesized using calcium nitrate, this compound chloride, and diammonium hydrogen phosphate as raw materials at 90 °C. rsc.orgmdpi.com It has been observed that this compound doping can suppress the crystallization of nanohydroxyapatite, leading to the formation of smaller nanoparticles. rsc.orgmdpi.com Another approach is the microwave-assisted hydrothermal method, which has been used to produce high-purity, crystalline Mg-nHA nanofibers with a hexagonal morphology. researchgate.net
The incorporation of this compound into the hydroxyapatite lattice has been shown to improve its mechanical properties and bioactivity, making it a more suitable material for bone regeneration applications. researchgate.netresearchgate.net Furthermore, Mg-nHA has demonstrated antimicrobial activity against both bacteria and fungi, which is a significant advantage for implantable materials. researchgate.net
The following table summarizes different synthesis methods for Mg-nHA and the properties of the resulting materials:
| Synthesis Method | Precursors | Resulting Material Characteristics | Biomedical Relevance |
| Chemical Precipitation | Ca(NO₃)₂·4H₂O, MgCl₂·6H₂O, (NH₄)H₂PO₄ | Rod-like nanoparticles, average size of 70 nm. rsc.orgmdpi.com | Suppresses crystallization, leading to smaller nanoparticles. rsc.orgmdpi.com |
| Wet-Chemical Method (Step Reaction and Ion Exchange) | Mg(NO₃)₂·6H₂O, (NH₄)₂HPO₄, Ca(NO₃)₂·4H₂O | Particle size from nano- to micro-scale, this compound content of 1.3–4.2 wt%. nih.gov | Low cytotoxicity. nih.gov |
| Microwave-Assisted Hydrothermal Method | Not Specified | High-purity, crystalline nanofibers with hexagonal morphology. researchgate.net | Enhanced biocompatibility and antimicrobial activity against Gram-positive and Gram-negative bacteria, and moderate antifungal activity. researchgate.net |
| Hydrothermal Synthesis | Not Specified | Varying molar concentrations of Mg (x = 0, 0.5, 1.0, and 1.5). nih.gov | Increased compressive stress and fracture toughness with higher Mg content. nih.gov |
The synthesis and characterization of metal-doped this compound nanoclusters and nanoparticles are areas of active research due to their tunable electronic, optical, and magnetic properties. nih.gov Doping with transition metals can significantly alter the characteristics of this compound-based nanomaterials.
Experimentally, transition metal-doped this compound oxide nanoparticles have been synthesized using methods like the sol-gel process. nih.gov For example, doping MgO nanoparticles with copper (Cu), iron (Fe), and zinc (Zn) has been investigated for applications in nutrient recycling from wastewater. mdpi.com The dopants were found to be incorporated into the MgO lattice, with Cu, Fe, and Zn existing primarily in the +2, +3, and +2 oxidation states, respectively. mdpi.com In another study, Ag-doped MgO nanoparticles were synthesized via a sol-gel method, which resulted in a decrease in the crystallite size of MgO with increasing Ag concentration. nih.gov These Ag-doped MgO nanoparticles exhibited enhanced photocatalytic activity for the degradation of methylene (B1212753) blue dye compared to pure MgO. nih.gov
Theoretical studies using Density Functional Theory (DFT) have provided insights into the structural and electronic properties of metal-doped this compound nanoclusters. For instance, the structural growth, stability, and optical properties of gold-doped this compound clusters (AuMgn, n = 2–12) have been computationally explored. frontiersin.org These studies revealed unique structures, such as a planar design for AuMg₃ and a highly symmetrical cage-like structure for AuMg₉. frontiersin.org DFT calculations have also been employed to investigate the magnetic properties of Mg₁₂O₁₂ nanocages doped with transition metals like manganese (Mn), iron (Fe), cobalt (Co), and nickel (Ni). semanticscholar.org Such theoretical work is crucial for understanding the fundamental properties of these nanoclusters and guiding the experimental synthesis of new materials with desired functionalities.
Catalytic Applications and Mechanisms of Magnesium
Magnesium Catalysis in Asymmetric Synthesis
Asymmetric catalysis is a critical field for producing enantiomerically enriched compounds, which are vital building blocks in pharmaceuticals and natural product synthesis. rsc.orgrsc.orgresearchgate.netresearchgate.net this compound catalysts have emerged as powerful tools in this domain, enabling high stereoselective control. rsc.orgrsc.org
Chiral organometallic Mg(II) complexes are widely employed in catalytic asymmetric reactions. rsc.orgrsc.orgresearchgate.net The design and application of these catalysts often involve generating chiral Mg(II) complexes through the use of strong this compound salts or in situ methods, in conjunction with various classical chiral ligands. researchgate.netrsc.org
Notable examples of effective chiral ligands include:
N,N′-dioxide ligands: These C2-symmetric ligands, often derived from chiral amino acids, form highly effective complexes with Mg(II) salts. They have been successfully applied in over fifty types of asymmetric reactions, including carbon-carbon and carbon-heteroatom bond formations, under mild conditions, demonstrating wide substrate generality and excellent control over chemo-, regio-, and stereoselectivity. rsc.orgresearchgate.net For instance, the Feng group utilized N,N′-dioxide-Mg(OTf)₂ complexes in asymmetric hetero-Diels-Alder reactions between Danishefsky's diene and α-ketoesters, achieving high chemical yields and enantioselectivities with catalyst loadings as low as 0.1 mol%. rsc.org They also employed this catalyst for the asymmetric α-hydroxylation of 1-tetralone-derived β-keto esters and β-keto amides, yielding chiral α-hydroxy dicarbonyl compounds in excellent yields and enantioselectivities. rsc.org
(R)-Binol and its derivatives: (R)-Binol has been identified as a powerful chiral ligand for cycloaddition reactions, such as the Mg(II)-catalyzed asymmetric hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes, producing optically active 2-substituted 2,3-dihydro-4H-pyran-4-ones with high yields and enantioselectivities. rsc.org
Box-Mg(II) complexes: Sibi and co-workers reported the use of Box-Mg(II)-catalyzed asymmetric 1,4-addition reactions, for example, the addition of O-benzylhydroxylamine to pyrazole-derived crotonamide, which proceeded with high yields and enantioselectivity. rsc.org
Trost's ProPhenol ligand with MgBu₂: This combination forms dinuclear this compound complexes in situ, which have been used for the desymmetrization of meso-epoxides with aniline (B41778) derivatives, affording chiral β-amino alcohols in good yields and moderate to high enantiomeric excess (ee) values. rsc.org
Chiral this compound phosphate (B84403) complexes: These complexes are effective catalysts for highly enantioselective Diels-Alder reactions, particularly in the synthesis of chiral spirooxindoles, yielding products with high enantioselectivities (e.g., up to 99% ee). thieme-connect.comacs.org
This compound complexes derived from (R)-2-[2-[(alkyl- or (R)-2-[2-[(arylsulfonyl)amino]phenyl]-4-phenyl-1,3-oxazolines and methylthis compound iodide have also proven to be efficient Lewis acid catalysts for the Diels-Alder reaction of 3-alkenoyl-1,3-oxazolidin-2-one with cyclopentadiene, predominantly yielding the endo-cycloaddition product with up to 92% ee. nih.gov
The development of new catalytic strategies leveraging this compound salts is a growing area, driven by this compound's abundance and catalytic versatility. researchgate.netresearchgate.net These strategies often involve the direct use of strong this compound salts or their in situ generation. researchgate.netrsc.org
Key advancements include:
Bifunctional in situ this compound catalytic strategies: Researchers have developed novel bifunctional this compound catalytic methods, such as those used for the desymmetrization reaction of meso-aziridines with tetrazoles. This strategy involved synthesizing a new chiral ligand from azetidine (B1206935) and (R)-Binol, where the N-heterocyclic ring acts as a bifunctional Brønsted base site to activate tetrazoles, leading to good yields and enantioselective results. rsc.org
This compound as a Lewis acid catalyst: this compound perchlorate (B79767) [Mg(ClO₄)₂] is recognized as an efficient Lewis acid catalyst. It has been successfully employed in the synthesis of 1,4-dihydropyridines from enamino or carbonylic derivatives, offering a simple, eco-friendly, and scalable route. organic-chemistry.orgalfachemic.com this compound sulfate (B86663) (MgSO₄) can also catalyze the Hantzsch reaction to obtain hexahydroquinoline compounds under mild conditions. alfachemic.com
This compound diiodide (MgI₂): This salt effectively catalyzes the Paal-Knorr cyclization reaction of 1,4-diketone with various primary amines, facilitating the synthesis of chiral pyrrole (B145914) derivatives with high yield and stereoselectivity. alfachemic.com
This compound pincer complexes: Recent advancements include the design of novel this compound pincer complexes, which have shown promise in the catalytic hydrogenation of imines and N-heteroarenes. nih.govacs.org These complexes enable reversible activation of H₂ and N-H bonds via metal-ligand cooperation (MLC), providing an efficient approach for the hydrogenation of unsaturated molecules. nih.gov
Achiral co-ligands: Dpp-imines, traditionally considered model substrates, have been found to act as powerful achiral co-ligands that can dramatically enhance the catalytic ability of this compound complexes, creating excellent chiral pockets and improving reaction efficiency and stereoselectivity. acs.org
Understanding the mechanistic aspects of this compound-catalyzed transformations is crucial for designing more efficient and selective catalysts. This compound typically functions as a Lewis acid, coordinating to substrates and activating them for nucleophilic attack or other transformations. cdnsciencepub.comrsc.orgnih.govorganic-chemistry.orgchinesechemsoc.org
Key mechanistic insights include:
Substrate Activation: this compound ions facilitate electrophilic addition reactions, such as phosphorylation, and can stabilize transition states leading to the formation of enolate ions in condensation and decarboxylation processes. cdnsciencepub.com The coordination of the substrate to the this compound center is a common activation mode. researchgate.netrsc.orgthieme-connect.com
Role of Ligands: The nature of the chiral ligand and its interaction with the this compound center significantly influence the stereoselectivity. For instance, in Diels-Alder reactions, the coordination of a bidentate dienophile to the Mg(II) center can lead to tetrahedral or octahedral complexes, dictating the stereochemical outcome. researchgate.net Chiral Mg/phosphate complexes are proposed to coordinate to both carbonyl groups of the substrate, influencing the reaction pathway. thieme-connect.com Ligands can also enhance the solubility of metal salts, prevent catalyst poisoning, fine-tune Lewis acidity, and provide a confined chiral environment for reactants. chinesechemsoc.org
In Situ Generated Catalysts: For reactions like the desymmetrization of meso-epoxides, the catalytic cycle may involve the in situ formation of dinuclear this compound complexes through neutralization reactions between the ligand and a this compound source (e.g., MgBu₂), followed by N-Mg bond formation with the substrate. rsc.org
Metal-Ligand Cooperation (MLC): In the hydrogenation of imines and N-heteroarenes catalyzed by this compound pincer complexes, a mechanism involving MLC is proposed. This process, often involving aromatization/dearomatization of the pincer ligand, facilitates H₂ activation and leads to the formation of a this compound hydride complex as the active catalytic species. nih.govacs.orgacs.org
Amide Reduction Mechanism: In the this compound-catalyzed hydroboration of amides, kinetic and competition experiments suggest that the catalytic activation of the precatalyst (e.g., ToMMgMe) requires the presence of both pinacolborane (HBpin) and the amide substrate. The B-H addition to the amide C=O is rapid and catalyst-dependent, while the deoxygenation step is often the turnover-limiting step. Notably, the isolated this compound dihydridopinacolborate adduct (ToMMgH₂Bpin) is not an effective catalytic species in this reduction. iastate.eduresearchgate.netacs.orgacs.org
This compound-Based Catalysts in Specific Chemical Transformations
This compound-based catalysts have demonstrated efficacy across a spectrum of chemical transformations, offering mild conditions and often high selectivity.
The deoxygenative reduction of amides to amines is a challenging but important transformation in organic synthesis. mdpi.com this compound-based catalysts have provided a mild and efficient route for this conversion.
A significant breakthrough was the first reported catalytic hydroboration of amides using an earth-abundant this compound-based catalyst system. This system employs pinacolborane (HBpin) as the reducing agent and catalytic amounts of ToMMgMe (ToM = tris(4,4-dimethyl-2-oxazolinyl)phenylborate) as the precatalyst. iastate.eduresearchgate.netacs.orgacs.orgmdpi.com
Key Findings in Amide Reduction:
Substrate Scope: Both tertiary and secondary amides can be reduced to their corresponding amines under mild conditions, typically at room temperature. iastate.eduacs.orgacs.orgmdpi.com
Functional Group Tolerance: The reaction exhibits good functional group tolerance, with groups such as cyano, nitro, and azo moieties remaining intact. This is a significant advantage over traditional stoichiometric metal hydride reagents like LiAlH₄, which often reduce these groups. iastate.eduacs.org
Carbamate Reduction: this compound catalysis has also been successfully applied to the reduction of cyclic and linear carbamates, including N-Boc protected amines, to N-methyl amines and amino alcohols. This method can also be extended to synthesize N-trideuteromethyl labeled amines. acs.org
Table 1: Examples of this compound-Catalyzed Amide Reduction
| Amide Type | Catalyst System | Conditions | Product Type | Yield / Selectivity | Reference |
| Tertiary | ToMMgMe (cat.) + HBpin | Room temperature | Amine | Good yields | iastate.edumdpi.com |
| Secondary | ToMMgMe (10 mol%) + HBpin (4 equiv.) | Room temperature | Amine | Good yields | iastate.eduacs.org |
| Carbamates | This compound catalysis (specific catalyst not detailed) | Mild conditions | N-methyl amine | Efficient conversion | acs.org |
This compound complexes and salts are versatile catalysts, finding applications in a wide array of fundamental organic reactions.
Diels-Alder Reactions: this compound catalysts are highly effective in Diels-Alder cycloadditions, particularly in asymmetric variants.
Hetero-Diels-Alder Reactions: Mg(II)-catalyzed asymmetric hetero-Diels-Alder reactions have been reported using Danishefsky's diene with aldehydes and α-ketoesters, and Brassard's dienes with isatins, yielding chiral oxa-cyclic rings and spirolactones with high enantioselectivities. rsc.org
Carbocyclic Diels-Alder Reactions: Chiral this compound complexes derived from oxazolines have been shown to be efficient Lewis acid catalysts for the Diels-Alder reaction of 3-alkenoyl-1,3-oxazolidin-2-one with cyclopentadiene, giving high enantiomeric excess. nih.gov Chiral this compound phosphate complexes catalyze Diels-Alder reactions of benzoquinones and 3-vinylindoles to produce tetrahydrocarbazole derivatives with excellent yields and enantioselectivities (up to >99% yield, 99% ee). acs.org
Coupling Reactions: While specific examples of this compound-catalyzed coupling reactions were not detailed in the provided snippets, the general application of this compound complexes in coupling reactions is noted. researchgate.net
Cyclisation Reactions: this compound catalysts promote various cyclization reactions.
Paal-Knorr Cyclization: this compound diiodide can catalyze the Paal-Knorr cyclization of 1,4-diketones with primary amines to synthesize pyrrole derivatives. alfachemic.com
Asymmetric Dearomatization: An oxazoline-phenolic hydroxyl group forming an in situ this compound catalyst can achieve intermolecular asymmetric dearomatization reactions between β-naphthol and aziridine (B145994) compounds. alfachemic.com
Hantzsch Reaction: Mg(ClO₄)₂ and MgSO₄ are effective catalysts for the Hantzsch reaction, leading to the formation of hexahydroquinoline compounds. organic-chemistry.orgalfachemic.com
Ring Opening Reactions: this compound catalysis is valuable for the asymmetric ring-opening of strained three-membered cyclic systems.
Epoxides and Aziridines: Desymmetrization reactions of meso-epoxides with aniline derivatives and meso-aziridines with primary alcohols have been achieved using in situ generated this compound catalysts, affording chiral β-amino alcohols and vicinal trans-β-amino ethers, respectively, in good yields and enantioselectivities. rsc.orgsciengine.com
Addition Reactions: this compound catalysts facilitate various addition reactions.
1,4-Addition: Asymmetric 1,4-addition reactions, such as that of O-benzylhydroxylamine to pyrazole-derived crotonamide, are catalyzed by Box-Mg(II) complexes. rsc.org
Aldol (B89426) Addition: this compound-catalyzed enantioselective direct aldol addition of ethyl diazoacetate (EDA) to aromatic, aliphatic, and α,β-unsaturated aldehydes yields α-diazo-β-hydroxy-esters with high enantioselectivities. nih.gov
Michael Addition: this compound catalysts are used in intramolecular vinylogous Michael reactions for kinetic resolution. researchgate.netresearchgate.net An Mg²⁺-conjugated pyrene (B120774) catalyst has been shown to promote the addition reaction of α-silyl amines with benzalmalononitriles under visible light irradiation, exhibiting enhanced catalytic activity. jst.go.jp
Rearrangement Reactions: this compound complexes have applications in rearrangement reactions, including kinetic resolution processes based on intramolecular vinylogous Michael reactions. researchgate.netresearchgate.netresearchgate.net
Table 2: Specific Chemical Transformations Catalyzed by this compound
| Reaction Type | Substrates / Reactants | Catalyst Examples | Product Examples | Reference |
| Diels-Alder | Danishefsky's diene, α-ketoesters, aldehydes | N,N′-dioxide-Mg(OTf)₂ | Optically active 2,3-dihydro-4H-pyran-4-ones | rsc.org |
| Diels-Alder | Brassard's dienes, isatins | N,N′-dioxide-Mg(OTf)₂ | Chiral spirolactones | rsc.org |
| Diels-Alder | 3-alkenoyl-1,3-oxazolidin-2-one, cyclopentadiene | Chiral Mg complexes from oxazolines + MeMgI | Endo-cycloaddition products | nih.gov |
| Diels-Alder | Benzoquinones, 3-vinylindoles | Chiral this compound phosphate complexes | Tetrahydrocarbazole derivatives | acs.org |
| Cyclisation | 1,4-diketone, primary amines | This compound diiodide (MgI₂) | Pyrrole derivatives | alfachemic.com |
| Cyclisation | β-naphthol, aziridine compounds | Oxazoline-phenolic hydroxyl group-Mg complex (in situ) | Dearomatized products | alfachemic.com |
| Cyclisation | Aromatic aldehyde, cyclohexanedione, ethyl acetoacetate | Mg(ClO₄)₂, MgSO₄ | Hexahydroquinoline compounds | organic-chemistry.orgalfachemic.com |
| Ring Opening | Meso-epoxides, aniline derivatives | Trost's ProPhenol-MgBu₂ complex (in situ) | Chiral β-amino alcohols | rsc.org |
| Ring Opening | Meso-aziridines, primary alcohols | N,N′-dioxide-Mg(OTf)₂ | Vicinal trans-β-amino ethers | rsc.org |
| Addition (1,4-) | O-benzylhydroxylamine, pyrazole-derived crotonamide | Box-Mg(II) | 1,4-Addition products | rsc.org |
| Addition (Aldol) | Ethyl diazoacetate, aldehydes | This compound catalyst (e.g., Bu₂Mg + (S,S)-ProPhenol) | α-diazo-β-hydroxy-esters | nih.gov |
| Addition (Michael) | α-silyl amines, benzalmalonitriles | Mg²⁺-conjugated pyrene catalyst | Addition products | jst.go.jp |
| Rearrangement | Racemic allylic ester structures | Synergistic this compound catalysts | Enantiomerically enriched compounds (via KR) | researchgate.netresearchgate.net |
Catalysis in Hydrogen Storage Materials
Catalytic additives play a crucial role in enhancing the hydrogen storage properties of Mg-based materials by improving both kinetics and, in some cases, thermodynamics mdpi.commdpi.comspringerprofessional.de. Catalysts reduce the activation barrier for hydrogenation and dehydrogenation reactions without being consumed in the process encyclopedia.pub.
Role of Catalysts in Enhancing Hydrogen Absorption/Desorption Kinetics and Thermodynamics of Mg-Based Materials
The primary role of catalysts in Mg-based hydrogen storage materials is to accelerate the rates of hydrogen absorption (hydrogenation) and desorption (dehydrogenation) mdpi.commdpi.com. This is achieved by reducing the activation energy required for these processes mdpi.comcbiore.idaip.org.
Enhanced Kinetics:
Reduced Desorption Temperature: Catalysts significantly lower the temperature at which hydrogen is released from this compound hydride (MgH₂). For instance, the addition of lanthanum chloride (LaCl₃) to this compound hydride can reduce the desorption temperature by 50 °C compared to pure this compound hydride mdpi.com. Similarly, nickel-containing this compound hydride has shown a desorption temperature centered at 203 °C, which is lower than pure this compound hydride mdpi.com. Titanium-based catalysts, such as titanium trifluoride (TiF₃), can reduce the dehydrogenation activation energy of Mg₈₀Ni₁₅Y₅ alloy to 58.5 kJ/mol, in contrast to pure this compound's activation energy of 158.2 kJ/mol bohrium.com.
Faster Absorption/Desorption Rates: Catalysts lead to faster rates of hydrogen uptake and release. For example, MgH₂ doped with molybdenum disulfide (MoS₂) exhibited improved hydrogen storage properties mdpi.com. This compound hydride doped with 5 mol% chromium(III) oxide (Cr₂O₃) achieved a hydrogen absorption capacity of 4.7 wt% within 2 minutes at 300 °C, while undoped this compound hydride absorbed only 3.8 wt% in the same timeframe mdpi.com. In terms of desorption, doped this compound hydride released 4.2 wt% hydrogen, whereas undoped material released only 0.2 wt% mdpi.com. Niobium pentoxide (Nb₂O₅) has also been shown to significantly enhance absorption-desorption kinetics, with MgH₂ + 1 mol% Nb₂O₅ quickly absorbing hydrogen at ambient temperature even at low hydrogen pressure mdpi.com.
Formation of Active Species and Diffusion Channels: Catalysts can react with MgH₂ during milling or heating to form new compounds or active species that facilitate hydrogen diffusion. For example, TiF₃ can decompose into this compound fluoride (B91410) (MgF₂) and titanium hydride (TiH₂) during milling, with TiH₂ transforming into TiH₂ after hydrogen absorption, covering the surface of MgH₂ and influencing nucleation aip.orgbohrium.com. These formed compounds can create diffusion channels for hydrogen by weakening the Mg-H bond strength cbiore.id.
Influence on Thermodynamics: While catalysts primarily impact kinetics, their effect on the thermodynamic properties (enthalpy and entropy) of Mg-based materials is generally less pronounced mdpi.combohrium.com.
Limited Thermodynamic Change: Studies have shown that the desorption enthalpy and entropy values for MgH₂ remain largely unchanged with the addition of catalysts or nanostructuring, especially for materials with diameters above 5 nm mdpi.com. For instance, the desorption enthalpy for nanostructured MgH₂ with titanium hydride (TiH₂) catalyst was reported as 77.4 kJ/mol H₂, comparable to 78.5 kJ/mol H₂ for commercial this compound mdpi.com. Similarly, the desorption enthalpy and entropy of nano-MgH₂* were 77.7 kJ/mol H₂ and 138.3 J/Kmol H₂, respectively, indicating that thermodynamic properties are not significantly altered by nanostructure and catalyst mdpi.com.
Influence of Halide Additives as Catalytic Enhancers in this compound Hydride Systems
Halide additives are a notable class of catalysts that have been extensively investigated for their strong catalytic effect on the hydrogen desorption process in this compound hydride systems mdpi.com.
Key Findings on Halide Additives:
Enhanced Desorption Kinetics: Halide additives, when doped into MgH₂, significantly improve the kinetics of hydrogen storage by decreasing the desorption temperature and activation energy mdpi.com.
Fluorides vs. Chlorides: Fluorides generally exhibit a better catalytic effect compared to chlorides mdpi.com.
Oxidation State Influence: Halides with higher oxidation states tend to result in lower desorption temperatures than those with lower oxidation states mdpi.com.
Group IV and V Halides: Halides from Group IV and V elements are considered among the best catalysts among the studied materials mdpi.com.
Examples of Effective Halide Additives: A range of halide additives, including niobium pentafluoride (NbF₅), niobium pentachloride (NbCl₅), tantalum pentafluoride (TaF₅), zirconium tetrafluoride (ZrF₄), zirconium tetrachloride (ZrCl₄), cerium(III) fluoride (CeF₃), cadmium(II) fluoride (CdF₂), cadmium(II) chloride (CdCl₂), titanium(III) chloride (TiCl₃), titanium(III) fluoride (TiF₃), barium chloride (BaCl₂), barium fluoride (BaF₂), sodium fluoride (NaF), vanadium(III) chloride (VCl₃), iron(III) fluoride (FeF₃), iron(II) fluoride (FeF₂), chromium(II) chloride (CrCl₂), chromium(II) fluoride (CrF₂), and chromium(III) chloride (CrCl₃), have been investigated and shown to have a strong catalytic effect on MgH₂ desorption mdpi.com.
Formation of Active Species: The catalytic effect of halide additives is often attributed to the formation of active species, such as titanium hydride and fluoride anions, during the milling process aip.org. For instance, TiF₄ reacting with MgH₂ during milling can form MgF₂ and TiH₂ aip.org.
Table 1: Effect of Selected Catalysts on Hydrogen Storage Properties of Mg-Based Materials
| Catalyst/Additive | Material System | Key Kinetic Improvement | Thermodynamic Impact | Source |
| LaCl₃ | MgH₂ | Decreased desorption temperature by 50 °C; enhanced absorption (5.1 wt% in 2 min at 300 °C vs. 3.8 wt% for pure MgH₂); enhanced desorption (4.2 wt% vs. 0.2 wt%) mdpi.com | - | mdpi.com |
| TiF₃ | Mg₈₀Ni₁₅Y₅ alloy | Reduced dehydrogenation activation energy to 58.5 kJ/mol (from 158.2 kJ/mol for pure Mg) bohrium.com | Negligible impact | bohrium.com |
| Cr₂O₃ | MgH₂ | Fastest hydrogen absorption (4.7 wt% within 2 min at 300 °C) mdpi.com | - | mdpi.com |
| Fe₃O₄ | MgH₂ | Fastest hydrogen desorption mdpi.com | - | mdpi.com |
| Nb₂O₅ | MgH₂ | Rapid hydrogen absorption at ambient temperature even at low pressure; enhanced absorption-desorption kinetics mdpi.com | - | mdpi.com |
| Ti-based catalysts (TiF₄, TiO₂, TiH₂) | MgH₂ | Significantly improved dehydrogenation performance; reduced activation energy (e.g., -70 kJ/mol for MgH₂-TiF₄) aip.org | - | aip.org |
| Ni | Mg-based materials | Significantly enhanced hydrogen absorption and desorption kinetics; lowered dehydrogenation temperature mdpi.comresearchgate.net | - | mdpi.comresearchgate.net |
Table 2: Influence of Halide Additives on MgH₂ Desorption
| Halide Additive Examples | Catalytic Effect on Desorption | Comparative Effectiveness | Oxidation State Influence | Source |
| NbF₅, NbCl₅, TaF₅, ZrF₄, ZrCl₄, CeF₃, CdF₂, CdCl₂, TiCl₃, TiF₃, BaCl₂, BaF₂, NaF, VCl₃, FeF₃, FeF₂, CrCl₂, CrF₂, CrCl₃ | Strong catalytic effect on desorption process; decrease desorption temperature and activation energy mdpi.com | Fluorides generally better than chlorides; halides from Group IV and V are best catalysts mdpi.com | Higher oxidation states lead to lower desorption temperatures mdpi.com | mdpi.com |
| TiF₄ | Excellent catalytic effect on dehydrogenation aip.org | Best among Ti-based halides, oxides, and hydrides aip.org | - | aip.org |
Reaction Mechanisms and Theoretical/computational Studies of Magnesium
Ab Initio Molecular Orbital Studies of Magnesium Atom Reactions
Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These studies have been pivotal in elucidating the fundamental mechanisms of reactions involving this compound atoms in both their ground state (¹S) and excited triplet state (³P).
Ab initio studies have revealed the mechanistic pathways of reactions between this compound atoms and various hydride-containing molecules. The reactivity is significantly influenced by the electronic state of the this compound atom.
The reaction with hydrogen fluoride (B91410) (HF) has been a subject of theoretical investigation. For the ground state Mg(¹S) atom, the reaction to form MgF + H is endoergic. The potential energy surface shows a shallow van der Waals minimum corresponding to a linear Mg--HF complex. aip.org The transition state for the insertion of Mg into the H-F bond to form HMgF is characterized by a bent geometry. aip.org
In the case of water (H₂O), the reaction with a ground-state this compound atom to form MgOH + H is also endothermic. Theoretical calculations indicate that the reaction proceeds through a transition state where the Mg atom attacks the H-O bond. researchgate.net The presence of multiple water molecules can influence the reaction barrier, with clusters of water molecules facilitating the hydrogen loss reaction. nih.gov For the reaction of Mg⁺(H₂O)n clusters, the reaction barrier decreases significantly as the number of water molecules increases. nih.gov
Theoretical studies on the reaction of Mg with ammonia (B1221849) (NH₃) have explored the photoinduced reactions of Mg⁺(NH₃)n clusters. These studies help in understanding the electronic structure and reactivity of these complexes. For the neutral reaction, the interaction between Mg and NH₃ is expected to be weaker than with H₂O or HF due to the lower polarity of the N-H bond.
While specific ab initio studies on the reactions of Mg atoms with H₂S and PH₃ are less common in the readily available literature, the general principles derived from studies with H₂O and NH₃ can be applied. The reactivity is expected to be influenced by the bond dissociation energy and polarity of the H-S and H-P bonds.
A key aspect of this compound atom reactions is the transfer of electrons from the this compound atom to the reacting molecule. In its ground state, this compound has a filled 3s orbital, and the energy required to promote an electron to a p orbital is significant. This affects the mechanism of its reactions.
In the reaction with water, the transition state involves the this compound atom donating electron density into the antibonding σ* orbital of the O-H bond, leading to its cleavage. nih.gov The transition structures in Mg⁺(H₂O)n clusters show that the Mg atom approaches an oxidation state of +2, indicating a significant electron transfer. nih.gov The stability of these transition states is highly dependent on the solvation structure provided by the surrounding water molecules. nih.gov
For the Mg-HF complex, the interaction is primarily of a van der Waals nature in the ground state. aip.org However, upon electronic excitation of the Mg atom, the reaction becomes much more facile due to the availability of the 3p electron for bonding and charge transfer.
The transition states in these reactions are often characterized by a three-center arrangement, for example, Mg-H-X, where X is the heteroatom (O, F, etc.). The geometry and energy of these transition states are crucial in determining the reaction kinetics.
Theoretical studies have explored the potential of this compound to act as a catalyst in CO₂ reforming reactions. While much of the research focuses on this compound oxide (MgO) as a catalyst or support, the fundamental interactions of a this compound atom with CO₂ are also of interest. acs.orgacs.org
Computational studies suggest that the interaction of a single metal atom, like this compound, with CO₂ can lead to the activation of the CO₂ molecule. This activation typically involves the bending of the linear CO₂ molecule and a transfer of electron density from the metal atom to the lowest unoccupied molecular orbital (LUMO) of CO₂. This process weakens the C-O bonds, making the molecule more susceptible to further reaction. While single-atom catalysis is a burgeoning field, the specific catalytic cycle for CO₂ reforming solely by isolated this compound atoms is a complex theoretical problem. More commonly, theoretical studies investigate this compound as part of a larger catalytic system, such as in metal-organic frameworks or as a dopant in other catalysts, where it can influence the binding of CO₂ and reaction intermediates. acs.org
Density Functional Theory (DFT) Applications in this compound Systems
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure and reactivity of larger and more complex systems, including those involving this compound.
DFT calculations have been employed to understand the reaction mechanisms of organothis compound compounds, such as Grignard reagents, with semiconductor surfaces. These reactions are important for the functionalization of semiconductor surfaces.
One prominent example is the alkylation of silicon surfaces. DFT studies can model the adsorption of a Grignard reagent, like methylthis compound chloride (CH₃MgCl), onto a silicon surface. The calculations can elucidate the reaction pathway, including the cleavage of the C-Mg bond and the formation of a Si-C bond. A proposed mechanism for the electrochemical grafting of alkyl Grignard reagents onto Si(100) surfaces involves the oxidation of two Grignard species, followed by hydrogen abstraction and an alkylation reaction, resulting in the covalent attachment of the alkyl group to a silicon atom.
DFT can also be used to calculate the energetics of different reaction pathways, identify transition states, and predict the most favorable reaction products. This information is crucial for controlling the surface chemistry and tailoring the properties of semiconductor materials for various applications.
The performance of this compound-ion batteries is critically dependent on the chemical and electrochemical processes occurring at the electrode-electrolyte interface. DFT has proven to be an invaluable tool for investigating these complex interfacial reaction mechanisms at the atomic level.
DFT simulations can model the structure of the electrolyte, the solvation of Mg²⁺ ions, and their interaction with the anode surface. A key challenge in this compound batteries is the formation of a passivating layer on the this compound anode, which can hinder Mg²⁺ deposition and stripping. DFT calculations can help to understand the decomposition of electrolyte components (solvents and salts) and the formation of this solid-electrolyte interphase (SEI).
For instance, DFT can be used to calculate the reduction potentials of different electrolyte species and predict their stability against the this compound anode. By simulating the adsorption and reaction of solvent molecules and anions on the Mg surface, researchers can identify the initial steps of SEI formation. These theoretical insights can guide the rational design of new electrolytes with improved stability and performance, ultimately leading to the development of more efficient and durable this compound-ion batteries.
Atomistic Properties of Metallic this compound as Anode Material in Battery Systems
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have provided significant atomic-level insights into the properties of metallic this compound as an anode material for battery applications. These studies are crucial for understanding the fundamental processes that govern battery performance, such as surface stability, diffusion kinetics, and the formation of the solid electrolyte interphase (SEI).
A key challenge in the development of this compound batteries is the formation of a passivation layer on the metallic this compound electrode, which can impede Mg²⁺ transport and hinder battery performance. Atomistic simulations have been employed to investigate the initial stages of this passivation. For instance, reactive force field (ReaxFF) molecular dynamics simulations have shown that oxygen impurities can readily dissociate on this compound surfaces, leading to the formation of a this compound oxide (MgO) layer. The reactivity is found to be dependent on the crystallographic orientation of the this compound surface, with the Mg(101̄0)A surface being the most reactive.
Furthermore, ab initio molecular dynamics (AIMD) simulations have shed light on the decomposition of electrolytes at the this compound anode surface. These studies have revealed that the degradation of common electrolyte components, such as bis(trifluoromethanesulfonyl)imide (TFSI) anions, can lead to the formation of a complex SEI layer composed of species like this compound fluoride (MgF₂), this compound sulfide (B99878) (MgS), and various this compound oxides and carbides. The specific composition and properties of the SEI are highly dependent on the electrolyte formulation.
The tendency for dendrite formation, a critical safety concern in lithium-ion batteries, has also been investigated for this compound anodes. DFT calculations have shown that this compound exhibits a lower propensity for dendritic growth compared to lithium. This is attributed to the different self-diffusion characteristics on the metal surfaces. The diffusion barriers for Mg adatoms on Mg surfaces are generally low, which promotes smoother deposition. For example, the self-diffusion barrier on the Mg(0001) surface is significantly lower than that for lithium on its corresponding close-packed surface.
The following table summarizes key energetic parameters for metallic this compound anodes as determined by DFT calculations.
| Property | Value | Method | Significance |
|---|---|---|---|
| Surface Energy (0001) | ~0.8 J/m² | DFT | Represents the most stable surface, influencing deposition morphology. mpie.de |
| Self-Diffusion Barrier on Mg(0001) | 0.02 eV | DFT | Low barrier promotes smooth Mg deposition and reduces dendrite formation. acs.org |
Structural and Electronic Properties of Metal-Doped this compound Clusters
The structural and electronic properties of small this compound clusters can be significantly tuned by doping with other metal atoms. These bimetallic clusters are of fundamental interest and have potential applications in catalysis and as building blocks for novel nanomaterials. Computational studies, primarily using DFT, have been instrumental in elucidating the effects of doping on the geometry, stability, and electronic characteristics of this compound clusters.
A common finding in these studies is that the dopant atoms can have preferential sites within the this compound cluster, either on the surface or at the core, depending on the dopant element and the cluster size. For instance, in calcium-doped this compound clusters (Ca₂Mgₙ), the Ca atoms tend to occupy external positions for smaller cluster sizes (n = 2–14), while for larger clusters, one Ca atom may move to an internal position. aps.org Similarly, in fluorine-doped this compound clusters (FMgₙ), the fluorine atom consistently prefers to be on the outermost edge of the cluster. researchgate.net
The stability of doped this compound clusters is a key property that is often investigated. The concept of "magic numbers," which correspond to particularly stable cluster sizes, is prevalent. For example, in Ca₂Mgₙ clusters, Ca₂Mg₈ has been identified as a magic cluster with enhanced stability. aps.org This stability is often correlated with the electronic shell structure of the cluster, where closed-shell configurations lead to higher stability.
Doping also has a profound effect on the electronic properties of this compound clusters. Charge transfer between the dopant and the this compound atoms is a common phenomenon. In AunMg₂ clusters, electrons are transferred from the this compound atoms to the more electronegative gold atoms, which contributes to the stability of the doped clusters. arxiv.org This charge transfer can alter the chemical reactivity and bonding characteristics of the clusters. The nature of the bonding in these bimetallic clusters is also a subject of investigation, with studies showing the presence of covalent bonding interactions.
The table below summarizes the findings from computational studies on various metal-doped this compound clusters.
| Doped Cluster System | Key Findings | Computational Method |
|---|---|---|
| Ca₂Mgₙ (n=1-15) | Ca atoms prefer external positions. Ca₂Mg₈ is a magic number cluster with high stability. aps.org | DFT with CALYPSO |
| AuₙMg₂ (n=1-5) | Doping significantly alters the geometries of pure gold clusters. Charge transfer occurs from Mg to Au. arxiv.org | DFT (PW91PW91) |
| FMgₙ (n=2-20) | F atoms are always located on the outer layer of the Mgₙ host. FMg₁₈ exhibits robust relative stability. researchgate.net | DFT with CALYPSO |
Molecular Dynamics and Quantum Chemical Investigations of this compound Complexes
Characterization of Mg²⁺-Conducting Electrolytes and Ion Aggregation
The behavior of this compound ions (Mg²⁺) in electrolyte solutions is a critical factor determining the performance of this compound-based batteries. Molecular dynamics (MD) and quantum chemical calculations have been extensively used to characterize the solvation structure of Mg²⁺ and the extent of ion pairing and aggregation in various electrolytes. These studies provide a molecular-level understanding of ion transport and interfacial phenomena.
A significant finding from these computational investigations is that this compound electrolytes have a strong tendency to form ion pairs, even at moderate concentrations and in solvents with relatively high dielectric constants. acs.org This is in contrast to lithium-ion electrolytes, where ion pairing is generally less pronounced. The formation of these ion pairs, which can be either contact ion pairs (CIPs) where the cation and anion are in direct contact, or solvent-separated ion pairs (SSIPs), has significant implications for the dynamics of the electrolyte and the charge transfer process at the electrode-electrolyte interface.
The specific nature of the ion aggregates depends on the composition of the electrolyte. For example, in electrolytes containing this compound bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂) and this compound chloride (MgCl₂) in dimethoxyethane (DME), stable ion aggregates such as Mg₂Cl₂²⁺ and Mg₃Cl₄²⁺ have been identified through quantum-chemical calculations. nih.gov The formation of these larger aggregates can influence the conductivity and viscosity of the electrolyte.
First-principles calculations have also revealed a coupling between ion pair formation and the stability of the anion at reducing potentials, such as those at the anode surface. acs.org For instance, when a Mg²⁺-TFSI⁻ ion pair is partially reduced at the this compound metal potential, the TFSI⁻ anion can become activated and susceptible to decomposition. In contrast, anions like borohydride (B1222165) (BH₄⁻) and tetrafluoroborate (B81430) (BF₄⁻) are found to be more stable in a reduced ion pair configuration. acs.org
The choice of solvent also plays a crucial role in the solvation of Mg²⁺ and the extent of ion aggregation. Higher-order glymes and solvents like dimethyl sulfoxide (B87167) (DMSO) can improve the solubility of this compound salts. However, longer glyme chains can also lead to a reduction in the dynamics of the ions in solution. acs.org
Analysis of Vibrational Spectra of this compound Complexes
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for analyzing the vibrational spectra (infrared and Raman) of this compound complexes. By computing the harmonic frequencies and corresponding intensities, these theoretical methods can aid in the interpretation of experimental spectra and provide insights into the structure, bonding, and coordination environment of this compound ions.
These computational studies have been applied to a wide range of this compound-containing systems, from simple inorganic compounds to more complex coordination complexes. For example, the vibrational spectra of this compound oxalates have been studied, and the calculated structural parameters and vibrational frequencies show good agreement with experimental data. researchgate.net Similarly, the vibrational spectra of this compound monochalcogenide (MgS, MgSe, MgTe) nanoparticles have been examined numerically using DFT, revealing the characteristic vibrational modes of these materials. mdpi.com
In the context of electrolytes for this compound batteries, the analysis of vibrational spectra can provide valuable information about the solvation of Mg²⁺ and the formation of ion pairs and aggregates. For instance, in a study of Mg(TFSI)₂ in diglyme (B29089) (G2), a combination of IR spectroscopy and DFT calculations was used to determine that the Mg²⁺ ion is solvated by two G2 molecules to form a [Mg(G2)₂]²⁺ complex. acs.org The calculated vibrational frequencies for different coordination modes of the G2 ligand helped to elucidate the detailed coordination structure.
The following table presents a selection of calculated vibrational frequencies for different this compound complexes from the literature.
| This compound Complex | Vibrational Mode | Calculated Frequency (cm⁻¹) | Computational Method |
|---|---|---|---|
| Mg₂O | Symmetric Stretch | 894.7 | Quartic Force Fields |
| MgCO₃ (Magnesite) | ν₃ (Eᵤ symmetry) | 1424 | DFT |
| Mg₈S₈ Nanoparticle | Strong Resonance | 364 and 447 | DFT |
Role of this compound Ions in Enzyme-DNA Ligand Reaction Mechanisms
This compound ions play a crucial and often indispensable role in a vast array of biological processes, particularly those involving nucleic acids. One of the most well-studied roles of Mg²⁺ is in the catalytic activity of enzymes that process DNA and RNA, such as polymerases, nucleases, and topoisomerases. Computational methods, especially hybrid quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations, have been instrumental in elucidating the precise mechanistic roles of this compound ions in these complex enzymatic reactions.
A common theme that has emerged from these studies is the "two-metal-ion mechanism," where two Mg²⁺ ions are strategically positioned in the enzyme's active site to facilitate the cleavage or formation of phosphodiester bonds in the nucleic acid backbone. nih.govresearchgate.net One this compound ion is typically involved in activating the nucleophile (often a water molecule or a hydroxyl group) for attack on the phosphorus atom, while the second this compound ion helps to stabilize the developing negative charge on the transition state and facilitate the departure of the leaving group.
For example, in the case of DNA polymerase β, a key enzyme in DNA repair, MD simulations have shown that the presence of both a nucleotide-binding and a catalytic Mg²⁺ ion is required for the enzyme to adopt the correct "closed" conformation for catalysis. nyu.edu After the chemical reaction, the release of the catalytic Mg²⁺ ion triggers the reopening of the enzyme, allowing for the translocation of the DNA.
QM/MM calculations have provided detailed energy profiles for the reaction pathways of these enzymatic reactions. In a study of the endonuclease repair system involving the Tm1631 protein and its DNA ligand, QM/MM calculations suggested a reaction mechanism with two Mg²⁺ ions in the reaction center and a pentacovalent intermediate. nih.gov The calculations also showed that in the absence of Mg²⁺ ions, the reaction barrier for phosphodiester bond cleavage is significantly higher, highlighting the essential catalytic role of the this compound ions.
Computational High-Throughput Design Strategies for Ductile this compound Alloys
The inherent brittleness of this compound at room temperature, which stems from its hexagonal close-packed (hcp) crystal structure and the limited number of active slip systems, has been a major obstacle to its widespread use as a structural material. To overcome this limitation, significant research efforts have been directed towards the design of ductile this compound alloys. In recent years, computational high-throughput design strategies, combining first-principles calculations with machine learning, have emerged as powerful tools to accelerate the discovery of new and improved this compound alloys.
One of the key approaches in these high-throughput screening studies is to identify alloying elements that can promote the activation of non-basal slip systems, particularly pyramidal slip, which is crucial for accommodating plastic deformation along the c-axis of the hcp lattice. The generalized stacking fault (GSF) energy, which represents the energy barrier for slip on a particular crystallographic plane, is often used as a key descriptor for screening potential alloying elements. aps.org First-principles calculations are used to compute the GSF energy for a large number of candidate alloys, and elements that are found to significantly decrease the energy barriers for pyramidal slip are identified as promising candidates for enhancing ductility.
Machine learning (ML) models are also being increasingly employed to accelerate the design process. sciopen.comsciopen.com These models are trained on existing experimental or computational data to learn the complex relationships between alloy composition, processing, and mechanical properties. Once trained, these models can be used to predict the properties of new, unexplored alloy compositions, thereby enabling a rapid screening of a vast design space. For example, ML regression models have been developed to predict the ultimate tensile strength and ductility of this compound alloys with reasonable accuracy.
These computational high-throughput strategies have already led to the identification of several promising alloying systems. For instance, a computational screening of 34 dopants identified 12 elements that are energetically favorable to remain in the bulk of the this compound matrix and are therefore less likely to interfere with the electrochemical processes at the surface when used as an anode material in batteries. dtu.dk Another study, which screened several thousand alloying concepts, identified a Mg-Al-Ca system with significantly improved ductility. mpie.de
The table below lists some of the alloying elements that have been identified as beneficial for improving the ductility of this compound through computational high-throughput screening.
| Alloying Element | Predicted Effect on Ductility | Screening Methodology |
|---|---|---|
| Yttrium (Y) | Enhances ductility by promoting pyramidal slip. dtu.dk | First-principles HTS (GSF energy) |
| Neodymium (Nd) | Beneficial for ductility. dtu.dk | First-principles HTS |
| Aluminum (Al) and Calcium (Ca) | A Mg-1Al-0.1Ca alloy showed a four-fold increase in ductility compared to pure Mg. mpie.de | Computational high-throughput strategy |
Advanced Materials Science and Engineering Applications of Magnesium
High-Performance Magnesium Alloys
This compound alloys are at the forefront of lightweight material development, crucial for industries seeking to reduce weight and improve energy efficiency. Their application is expanding from traditional structural uses to advanced functional roles.
Development of Cast this compound Alloys: Microstructure-Property Relationships
The development of cast this compound alloys focuses on tailoring their microstructure to achieve superior mechanical properties. This compound alloys exhibit good castability, making them suitable for various casting processes fishersci.dkbohrium.com. However, their inherent properties, such as low ductility, have historically limited their wider application americanelements.commdpi.commdpi.com.
Recent advancements in alloy design theories, such as "solid solution strengthening and ductilizing" and "melt self-purification through varying temperature," have led to the creation of new this compound alloys with enhanced ductility mdpi.com. For instance, research on Mg–Al–Ca–Mn alloys has explored the impact of different Ca/Al ratios on microstructure and mechanical properties mdpi.com. Extrusion deformation has been shown to significantly refine the microstructure of as-cast alloys, leading to improved mechanical properties mdpi.com. Dynamic precipitation of high-density spheroidal phases, such as Ca2Mg6Zn3, during extrusion can further enhance properties, resulting in a bimodal microstructure of coarse deformed grains and fine recrystallized grains mdpi.com.
Wrought this compound Alloys: Advanced Processing Technologies (Extrusion, Rolling, Forging)
Wrought this compound alloys are produced through thermomechanical processing techniques like extrusion, rolling, and forging, which are critical for improving their mechanical properties and formability americanelements.commdpi.commdpi.comresearchgate.netresearchgate.net. This compound alloys typically have a hexagonal close-packed (HCP) crystal structure, which contributes to their relatively low ductility at room temperature and the presence of a basal texture, posing challenges for plastic deformation mdpi.commdpi.com.
Significant progress has been made in plastic-processing technologies to address these limitations. Advanced techniques such as asymmetric extrusion, asymmetric rolling, asymmetric modification, cyclical multipass upsetting and squeezing, and expansion control large ratio forging have been developed mdpi.com. These technologies aim to weaken the basal texture in wrought this compound alloys, thereby improving the formability of sheets, tubes, profiles, and forgings, enhancing product quality, and reducing costs mdpi.com. For example, extrusion is particularly effective for this compound alloys, leading to substantial increases in yield strength (e.g., from 42 MPa for as-cast to 285 MPa for as-extruded alloys) due to microstructure refinement and strong basal texture development mdpi.com.
This compound Matrix Composites
This compound Matrix Composites (MMCs) are engineered to overcome the intrinsic disadvantages of this compound alloys, such as their relatively low strength, poor corrosion resistance, and insufficient high-temperature mechanical properties fishersci.dkmdpi.com. By incorporating various reinforcements, MMCs can achieve superior strength, stiffness, elastic modulus, and wear resistance through effective stress transfer between the matrix and the reinforcement fishersci.dkmdpi.com.
Common reinforcement materials include ceramic-based (e.g., silicon carbide (SiC), boron carbide (B4C), alumina (B75360) (Al2O3)), metal-based, and carbon-based materials fishersci.dkbohrium.commdpi.com. Fabrication techniques for MMCs primarily involve solid-phase processes like powder metallurgy and liquid-phase processes such as stir casting mdpi.com. Powder metallurgy is often preferred due to its ability to produce homogeneous composites at a lower cost mdpi.com.
Research findings indicate that the addition of reinforcements can significantly alter the mechanical and tribological properties of this compound composites. For instance, studies have shown increased hardness, elastic modulus, and wear resistance with reinforcements like SiC, B4C, and alumina, although ductility and ultimate tensile strength (UTS) might decrease in certain compositions mdpi.com. Machine learning techniques are also being employed to predict the mechanical properties of MMCs and optimize their production parameters, identifying factors like reinforcement particle form as highly influential on mechanical properties bohrium.com. MMCs are being explored for applications in new energy vehicles, hydrogen storage, and biomedical materials, particularly for orthopedic implants due to their adjustable mechanical properties and biocompatibility fishersci.dkemerald.comresearchgate.net.
Functional this compound Materials
Beyond structural applications, this compound is increasingly explored for its functional properties, particularly in energy storage and hydrogen storage systems.
This compound-Ion Batteries: Electrolyte Development and Electrode Material Research
This compound-ion batteries (MIBs) are emerging as a promising alternative to lithium-ion batteries, offering advantages such as high energy density, enhanced safety (due to dendrite-free deposition), abundant this compound reserves, and lower cost taylorfrancis.commdpi.com. However, their practical application is limited by challenges including slow ion diffusion kinetics and the formation of an irreversible passivation layer on the this compound anode surface, which impedes Mg2+ ionic mobility taylorfrancis.commdpi.com.
Electrolyte Development: A critical area of research involves developing electrolytes that enable reversible this compound plating/stripping without forming a detrimental passivation layer. Nonreactive electrolytes, such as bis(hexamethyldisilazane)this compound ((HMDS)2Mg), have demonstrated enhanced ionic mobility and significantly reduced passivation layer growth (e.g., 5 nm after 100 cycles), outperforming traditional Grignard-based systems taylorfrancis.com. These electrolytes have achieved ionic conductivities of up to 1.2 × 10−2 S/cm taylorfrancis.com. Other electrolyte options under consideration include boron-containing and simple salt-based complex solutions mdpi.com. The incorporation of lithium ions into this compound electrolytes has also been shown to activate the electrochemistry of this compound-sulfur battery systems.
Electrode Material Research:
Anode Materials: While pure this compound metal can serve as an anode due to its dendrite-free characteristics, the passivation layer issue necessitates the development of alternative or modified anode materials. This compound-bismuth alloys, such as Mg3Bi2, show promise as anode materials with theoretical capacities of 385 mAh/g, although they face challenges like capacity fading and large volumetric expansion during cycling mdpi.com. Research also explores other alloy-based anode materials, metal oxides, and two-dimensional (2D) materials.
Cathode Materials: For cathodes, sulfur-based materials, particularly sulfur-graphene composites, have shown encouraging performance, demonstrating 92% capacity retention after 500 cycles taylorfrancis.com. Chevrel phases, such as molybdenum sulfide (B99878) (Mo6S8), and layered molybdenum disulfide (MoS2) are also being investigated as potential high-capacity cathode materials for MIBs mdpi.com.
Hydrogen Storage this compound Materials: Kinetics, Thermodynamics, and Nanostructuring Approaches
This compound and its hydride, this compound hydride (MgH2), are considered highly promising materials for solid-state hydrogen storage due to their high theoretical hydrogen storage capacity (7.6 wt% for MgH2), abundance, and low cost bohrium.com. However, their widespread practical application is limited by slow hydrogen absorption/desorption kinetics and the high thermodynamic stability of MgH2, which necessitates high operating temperatures for hydrogen release researchgate.net.
To overcome these barriers, significant research focuses on modifying the kinetic and thermodynamic properties of this compound-based hydrogen storage materials. Key strategies include:
Nanostructuring: Reducing particle size to the nanoscale (e.g., 50 to 300 nm) is an effective approach to enhance hydrogen absorption/desorption kinetics researchgate.net. Nanostructuring shortens the diffusion pathways for hydrogen atoms and increases the surface area for reaction, thereby improving absorption and desorption rates. While nanostructuring significantly enhances kinetics, it generally does not alter the thermodynamics (desorption enthalpy and entropy) in the typical size range of 50 to 300 nm. Methods like ball milling, thin film synthesis, and hydrogen plasma metal reaction are used to create nanostructured Mg-based materials.
Catalytic Additives and Alloying: Doping with catalytic additives and alloying this compound with other elements are crucial for improving both kinetics and thermodynamics researchgate.net. Catalysts can reduce the energy barrier for hydrogen dissociation and facilitate faster diffusion. Alloying can modify the thermodynamic stability of MgH2, making hydrogen release more feasible at lower temperatures. Examples include Mg-Ni-H, Mg-Co-H, Mg-Cu-H, and Mg-Fe-H systems, which have shown improved hydrogen storage properties. For instance, Mg2Co alloy has a theoretical hydrogen storage capacity of 4.5 wt% and a desorption temperature around 300–350 °C.
Surface Modification: Modifying the surface properties of this compound materials can also enhance their hydrogen storage performance. Core-shell nanostructures, for example, synergize the benefits of catalysts and nanostructuring, with metal oxides acting as catalysts to create fast diffusion channels for hydrogen atoms.
These combined approaches aim to develop this compound-based materials with faster kinetics and more favorable thermodynamics for efficient and reversible hydrogen storage, paving the way for their use in fuel cell vehicles and stationary energy storage applications.
Bio-Magnesium Alloys for Biodegradable Implant Applications
This compound (Mg) alloys have emerged as highly promising materials for biodegradable implant applications, particularly in orthopedics, due to their unique combination of properties. These include high specific strength, low density, an elastic modulus closely matching that of natural bone, good biocompatibility, and inherent biodegradability mdpi.comnih.govnih.gov. Unlike traditional metallic implants such as titanium and stainless steel, which often necessitate secondary surgical removal and can lead to issues like stress shielding, Mg implants are designed to gradually degrade in vivo, eliminating the need for subsequent removal procedures clinmedjournals.orgmdpi.com.
The elastic modulus of Mg alloys (41-45 GPa) is significantly closer to that of human bone (10-30 GPa) compared to other biomaterials like Ti-6Al-4V alloys (110-117 GPa), 316L stainless steel (205-210 GPa), and Co-Cr alloys (230 GPa) nih.govclinmedjournals.org. This mechanical similarity helps to mitigate stress shielding, a phenomenon where the implant bears too much load, leading to bone resorption and weakening nih.govclinmedjournals.org. Furthermore, this compound is an essential element in the human body, with approximately 50% of it residing in bone tissue mdpi.com. The Mg²⁺ ions released during the biodegradation process are non-toxic at normal concentrations and can even promote bone healing and cellular repair mechanisms, exhibiting antibacterial and antitumor properties mdpi.comnih.govmdpi.com.
Despite these advantages, the primary challenge for bio-magnesium alloys is their rapid degradation rate in the physiological environment, which can lead to premature loss of mechanical integrity before the bone or tissue has fully healed nih.govresearchgate.nettandfonline.comnih.gov. This rapid degradation can also result in the generation of hydrogen gas pockets, potentially causing complications like gas embolism and interfering with osteocyte connectivity and initial cortical bone healing researchgate.netjmamg.com.
To address these challenges, extensive research focuses on tailoring the degradation rate and enhancing the mechanical properties of Mg alloys through various strategies:
Alloying: The addition of specific elements is crucial for controlling the degradation rate and improving mechanical performance while maintaining biocompatibility mdpi.comnih.govresearchgate.net.
Zinc (Zn): Essential for the human body, Zn enhances the strength of Mg-Al alloys and forms protective layers that slow degradation. Mg-Zn alloys exhibit high biocompatibility mdpi.com.
Calcium (Ca): Mg-Ca alloys are favored for bone implantation, reducing potential differences and improving corrosion resistance mdpi.com.
Zirconium (Zr), Silicon (Si), Lithium (Li): These elements can foster bone bonding, improve corrosion resistance, and add ductility, particularly for applications like vascular stents mdpi.com.
Rare-earth elements (e.g., Yttrium (Y), Neodymium (Nd), Gadolinium (Gd)): Alloying with elements like Y and Nd can improve corrosion resistance and mechanical properties, as seen in Mg-4Zn-1.2Y-0.8Nd alloys where increasing extrusion passes improved corrosion resistance mdpi.com. Mg-2.0Zn-1.0Gd alloys have shown excellent mechanical properties (UTS 338 MPa, YS 284 MPa, elongation 24%) and a low in vitro degradation rate (0.24 mm/year), along with good biocompatibility (cytotoxicity grade 0-1) acs.org.
Manganese (Mn): An essential trace element, Mn can form a protective Mn-containing oxide film that inhibits chloride ion infiltration, making it a common alloying element mdpi.com.
Aluminum (Al): While elements like Al (e.g., in AE21, AZ31, AZ91) have been used for their mechanical properties and corrosion resistance, their neurotoxic potential and association with Alzheimer's disease raise concerns, leading to efforts to control their content nih.govmdpi.com. AZ31, with controlled aluminum content (2.5–3.5 wt%), is commercially standardized and has a documented biocompatibility profile mdpi.com.
Manufacturing Processes: Techniques such as thermal extrusion and selective laser melting (SLM) can refine microstructure and improve degradation resistance and mechanical properties mdpi.comresearchgate.netresearchgate.net. SLM, combined with mechanical alloying, shows potential for creating personalized temporary biodegradable implants with mechanical properties closer to human bones researchgate.net.
Surface Modification: Various surface treatment methods are employed to control the corrosion rate and enhance biocompatibility and adhesion mdpi.comresearchgate.nettandfonline.comtaylorfrancis.commdpi.com. These include chemical conversion coatings, ion implantation, and biomimetic deposition mdpi.comroutledge.com. For instance, MgF₂ films increase corrosion resistance and improve cellular response, while zinc phosphate (B84403) and calcium phosphate coatings offer water insolubility, high-temperature resistance, and excellent biocompatibility mdpi.com. Ion implantation with metal ions (e.g., iron, cerium, zinc, zirconium, strontium) and non-metallic ions (e.g., carbon, oxygen, nitrogen) can increase corrosion resistance, improve mechanical performance, and enhance biocompatibility and antibacterial abilities mdpi.com.
The mechanical characteristics of various metallic implant materials compared to natural bone are summarized in the table below, highlighting the advantage of this compound alloys in terms of elastic modulus nih.govclinmedjournals.org.
Table 1: Mechanical Characteristics of Implant Materials vs. Natural Bone
| Material | Elastic Modulus (GPa) | Density (g/cm³) |
| Natural Bone (Cortical) | 10-30 | 1.74-2.0 |
| This compound Alloys (Mg) | 41-45 | 1.74-2.0 |
| Ti-6Al-4V Alloys | 110-117 | ~4.5 |
| 316L Stainless Steel | 205-210 | ~8 |
| Co-Cr Alloys | 230 | - |
Data derived from nih.govclinmedjournals.orgresearchgate.net.
The development of biodegradable this compound-based implants aims to provide temporary mechanical support during the healing process, gradually degrading as the natural tissue regenerates, thereby avoiding complications associated with permanent implants clinmedjournals.orgmdpi.com. Clinical trials, particularly in pediatric patients, have shown positive results with no documented instances of implant removal clinmedjournals.org. Research continues to focus on optimizing alloy composition, microstructure, and surface properties to achieve a degradation rate that is sufficiently correlated with the bone healing process researchgate.netmerlninstitute.com.
Surface Engineering and Corrosion Behavior of this compound Alloys
The surface engineering and corrosion behavior of this compound alloys are critical aspects for their successful application, especially in biomedical implants. While this compound's biodegradability is a key advantage, its inherent high reactivity and rapid corrosion in physiological environments pose significant challenges to maintaining mechanical integrity and long-term performance nih.govnih.gov.
Elucidation of Corrosion Mechanisms in this compound Alloys
The corrosion of this compound in aqueous environments, such as physiological fluids, is primarily an electrochemical process involving anodic dissolution of this compound and cathodic hydrogen evolution researchgate.net. The standard electrode potential of this compound is very low (−2.37 V), making it highly susceptible to corrosion nih.gov.
This reaction involves two main half-reactions:
Anodic reaction: Mg (s) → Mg²⁺ (aq) + 2e⁻
Cathodic reaction: 2H₂O (l) + 2e⁻ → H₂ (g) + 2OH⁻ (aq) researchgate.net
The production of hydroxyl ions (OH⁻) at the cathodic sites leads to an increase in local pH, which can promote the formation of a this compound hydroxide (B78521) (Mg(OH)₂) film on the surface. While Mg(OH)₂ can offer some passivation, it is not sufficiently stable in chloride-rich physiological environments (like human blood plasma, which contains corrosive Cl⁻ ions) mdpi.comresearchgate.net. Chloride ions attack and dissolve the Mg(OH)₂ film, leading to localized corrosion, often observed as pitting corrosion researchgate.net.
Intermetallic particles within the this compound alloy microstructure can act as cathodic sites, accelerating the corrosion process by consuming electrons produced by the anodic reaction researchgate.net. The presence of impurities or other alloying elements with higher electrode potentials can also lead to galvanic corrosion, further accelerating the degradation of the this compound matrix frontiersin.org. For instance, studies have shown that forming a galvanic battery with metals like 316L stainless steel, TA2 titanium alloy, or AZ91 this compound alloy can accelerate the corrosion rate of pure this compound in simulated body fluid, reducing tensile strength and increasing mechanical failure frontiersin.org.
The rapid degradation rate can lead to several issues in vivo, including:
Premature loss of mechanical integrity: The implant may fail before the tissue has fully healed nih.govnih.gov.
Hydrogen gas evolution: The production of hydrogen gas can form gas pockets, potentially leading to complications like gas embolism and interfering with the healing process researchgate.netjmamg.com.
Alkalization: The increase in local pH due to OH⁻ production can negatively affect the surrounding tissue and cellular responses mdpi.com.
Cytotoxicity: While Mg²⁺ ions are generally non-toxic at normal concentrations, the rapid release of corrosion products or extreme pH changes can induce localized cytotoxicity nih.govmdpi.com.
Understanding these complex corrosion mechanisms, which involve interplay between the material's microstructure, alloy composition, and the biological environment, is crucial for designing this compound alloys with controlled degradation rates suitable for specific biomedical applications mdpi.commerlninstitute.com.
Advanced Surface Analytical Techniques for Investigating Corrosion Phenomena
Investigating the complex corrosion phenomena of this compound alloys requires advanced surface analytical techniques that can provide detailed information about surface morphology, chemical composition, and electrochemical behavior. These techniques are essential for understanding degradation mechanisms and evaluating the effectiveness of corrosion protection strategies.
Commonly employed techniques include:
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the surface morphology, revealing corrosion features such as pits, cracks, and general degradation. EDS, often coupled with SEM, allows for elemental analysis of the corroded surface and corrosion products, helping to identify the composition of passive films or localized corrosion sites researchgate.net.
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present on the surface, including corrosion products (e.g., Mg(OH)₂, this compound carbonates, or phosphates) and intermetallic phases within the alloy that might influence corrosion researchgate.net.
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental and chemical state information from the outermost atomic layers of the surface. This technique is invaluable for characterizing the composition and thickness of passive films, identifying different oxidation states of elements, and understanding the chemical nature of the corrosion products formed on the this compound surface.
Atomic Force Microscopy (AFM): AFM offers high-resolution topographical imaging of the surface at the nanoscale, allowing for the visualization of fine corrosion features and surface roughness changes. It can also be used to measure surface potential and adhesion forces, providing insights into the early stages of corrosion and film formation.
Electrochemical Techniques:
Potentiodynamic Polarization: This technique measures the current response as the potential is swept, providing information on corrosion rates, passivation behavior, and pitting potential. It helps quantify the general corrosion resistance of the alloy.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides insights into the electrochemical processes occurring at the electrode-electrolyte interface. It can be used to study the integrity and protective properties of surface films, charge transfer resistance, and diffusion processes related to corrosion. EIS data can reveal changes in the corrosion resistance over time and the effectiveness of coatings or surface treatments.
Confocal Laser Scanning Microscopy (CLSM): CLSM can be used for 3D imaging of the corroded surface, allowing for quantitative analysis of pit depth and volume, which is crucial for understanding localized corrosion behavior.
Micro-Computed Tomography (Micro-CT): For in vivo studies, micro-CT can non-invasively monitor the degradation of implanted this compound alloys over time, providing detailed 3D information about the implant's structural integrity and the formation of corrosion products in situ.
These techniques, often used in combination, provide a comprehensive understanding of the complex interactions between this compound alloys and their corrosive environments, facilitating the development of more durable and effective biomaterials.
Strategies for Enhancing Corrosion Resistance and Long-Term Performance
Enhancing the corrosion resistance and ensuring the long-term performance of this compound alloys are paramount for their successful application as biodegradable implants. Various strategies are employed to control their degradation rate in physiological environments, aiming to match the rate of tissue regeneration and maintain mechanical integrity throughout the healing period researchgate.netmdpi.com.
Key strategies include:
Alloying Design:
High-Purity this compound: Reducing impurities, especially heavy metals like iron (Fe), nickel (Ni), and copper (Cu), is critical as these elements can act as cathodic sites, accelerating galvanic corrosion.
Addition of Alloying Elements: Introducing specific elements can form stable intermetallic phases or solid solutions that improve corrosion resistance. Elements like aluminum (Al), zinc (Zn), calcium (Ca), manganese (Mn), and rare-earth elements (REs) such as yttrium (Y), gadolinium (Gd), and neodymium (Nd) are commonly used mdpi.comnih.govjmamg.com. For example, Zn and Ca can form protective layers and reduce potential differences, while Mn can form a protective Mn-containing oxide film mdpi.com. Rare-earth elements can refine grain structure and form stable precipitates that improve both mechanical properties and corrosion resistance mdpi.comacs.org.
Grain Refinement: Smaller grain sizes can lead to a more uniform corrosion attack and improved mechanical properties, which can be achieved through processes like hot extrusion and severe plastic deformation mdpi.comresearchgate.net.
Surface Modification Techniques: These techniques aim to create a protective barrier on the this compound surface, slowing down the corrosion rate and improving biocompatibility mdpi.comresearchgate.nettandfonline.comtaylorfrancis.com.
Conversion Coatings:
Phosphate Coatings: Zinc phosphate and calcium phosphate coatings offer water insolubility, high-temperature resistance, corrosion resistance, and excellent biocompatibility mdpi.com.
Fluoride (B91410) Coatings: this compound fluoride (MgF₂) films significantly increase corrosion resistance and improve cellular response and biocompatibility mdpi.com.
Hydrothermal Treatment/Alkaline Treatment: Forming a NaOH coating can enhance hydrophilicity and corrosion resistance mdpi.com.
Polymeric Coatings: Applying biodegradable polymer layers (e.g., poly(lactic acid) (PLA), poly(glycolic acid) (PGA)) can act as a temporary barrier, controlling the initial burst of corrosion and hydrogen evolution. These coatings can also be loaded with therapeutic agents to promote healing.
Ceramic Coatings: Techniques like Plasma Electrolytic Oxidation (PEO), also known as Micro-Arc Oxidation (MAO), create ceramic-like oxide layers (e.g., MgO, MgSiO₃, Mg₃(PO₄)₂) on the surface, offering excellent corrosion and wear resistance. These coatings can be further tailored by incorporating bioactive elements.
Metallic Coatings: Applying thin layers of biocompatible metals (e.g., titanium, tantalum, zinc) can provide a physical barrier, though care must be taken to avoid galvanic corrosion issues.
Biomimetic Coatings: These coatings mimic natural bone components, such as hydroxyapatite (B223615) (HA), promoting osseointegration and providing a protective layer.
Ion Implantation: Implanting specific ions (e.g., iron, cerium, zinc, zirconium, strontium, carbon, oxygen, nitrogen) onto the Mg substrate can increase corrosion resistance, improve mechanical performance, and enhance biocompatibility and antibacterial properties mdpi.com.
Microstructure Control and Processing:
Heat Treatment: Annealing or solution treatment can homogenize the microstructure, dissolve detrimental phases, and reduce internal stresses, thereby influencing corrosion behavior.
Mechanical Working: Processes like rolling, extrusion, and forging can refine grain structure, eliminate porosity, and align grains, leading to improved mechanical properties and more uniform corrosion mdpi.comresearchgate.net.
Additive Manufacturing (e.g., SLM): This allows for the creation of complex geometries and porous structures, which can influence degradation rates and promote bone ingrowth. Careful control of processing parameters is essential to minimize defects that could act as corrosion initiation sites researchgate.net.
Optimized Implant Design:
Geometry and Porosity: Designing implants with specific geometries and controlled porosity can influence fluid flow and surface area exposure, thereby affecting the degradation rate and promoting better tissue integration clinmedjournals.orgresearchgate.net.
Surface Roughness: Controlling surface roughness can impact the initial interaction with physiological fluids and cells, influencing both corrosion and biological response.
The goal of these strategies is to achieve an optimal degradation profile where the implant maintains its mechanical support until the healing process is complete, after which it safely and completely resorbs into the body without adverse effects nih.govjmamg.com. Continuous research is focused on understanding the complex interplay between material properties, surface modifications, and the biological environment to develop safe and reliable this compound-based implants merlninstitute.com.
Biological Roles and Biochemical Mechanisms of Magnesium
Enzymatic Cofactor Functions of Magnesium Ions
This compound ions are indispensable for the catalytic activity of hundreds of enzymes, underscoring their central role in cellular metabolism and function. drinkharlo.comnih.gov
This compound is fundamentally linked to cellular energy metabolism through its interaction with adenosine triphosphate (ATP), the primary energy currency of the cell. formexc.combehrhaus.com Most of the ATP within cells exists in a biologically active form as a complex with this compound (Mg-ATP). wikipedia.orgnih.gov This binding is crucial as it stabilizes the ATP molecule, allowing it to be effectively utilized by enzymes. formexc.combehrhaus.com The this compound ion helps to maintain the polyphosphate chain of ATP in a specific conformation that facilitates its binding to enzymes. nih.govmdpi.com
The synthesis of ATP itself, primarily through oxidative phosphorylation in the mitochondria, is a this compound-dependent process. formexc.comwikipedia.org this compound acts as a cofactor for key enzymes in major metabolic pathways, including glycolysis and the Krebs cycle, which generate the precursors for ATP synthesis. This compound.canih.gov For instance, enzymes such as hexokinase and phosphofructokinase, which are critical in the glycolytic pathway, require this compound for their activity. nih.govjournals.co.za By facilitating the transfer of phosphate (B84403) groups, this compound is essential for the generation of ATP. nih.govicm.edu.pl Research has highlighted that this compound plays a pivotal role in the formation of the transition state during ATP synthesis, where ADP and inorganic phosphate are converted to ATP. johnshopkins.edu
| Metabolic Pathway | Key this compound-Dependent Enzymes | Function |
|---|---|---|
| Glycolysis | Hexokinase, Phosphofructokinase, Pyruvate Kinase | Breakdown of glucose for energy production. nih.gov |
| Krebs Cycle (Citric Acid Cycle) | Isocitrate Dehydrogenase, α-ketoglutarate dehydrogenase | Central pathway in cellular respiration. |
| Oxidative Phosphorylation | ATP Synthase | Primary mechanism for ATP production in mitochondria. portlandpress.com |
This compound is crucial for maintaining the structural integrity and function of nucleic acids. wikipedia.org The binding of this compound ions stabilizes the structure of DNA and RNA. wikipedia.org This stabilization is evident in the increased melting temperature of double-stranded DNA in the presence of this compound. wikipedia.org Furthermore, ribosomes, the cellular machinery for protein synthesis, contain significant amounts of this compound, which is essential for their complex structure. wikipedia.org
The synthesis of DNA and RNA is heavily reliant on this compound. DNA and RNA polymerases, the enzymes that catalyze the synthesis of these nucleic acids, require this compound as a cofactor. canprev.caThis compound.ca this compound ions play a role in neutralizing the negative charges of the phosphate backbone of nucleotides, facilitating the correct positioning of substrates for the chemical reaction. nih.gov Additionally, other enzymes involved in DNA replication and repair, such as topoisomerases, helicases, and exonucleases, are also dependent on this compound. nih.gov Consequently, this compound is essential for DNA structure, replication, and repair, thereby contributing to genomic stability. nih.govnih.gov
It is widely recognized that this compound serves as a cofactor in over 300 enzymatic reactions. drinkharlo.comwikipedia.orgelitemyotherapy.com.au More recent estimates from enzymatic databases suggest that this number may be even higher, with this compound acting as a cofactor for over 600 enzymes and an activator for an additional 200. nih.govcanprev.ca These enzymes are involved in a vast array of metabolic processes, including protein synthesis, glucose and fat metabolism, and the synthesis of nucleic acids and coenzymes. nih.govnih.gov
This compound's role as a cofactor can be broadly categorized into two main mechanisms. In one, the this compound ion binds directly to the enzyme, altering its structure to an active conformation. journals.co.zasemanticscholar.org In the other, this compound binds to the substrate, such as ATP, to form a complex (Mg-ATP) that is the true substrate for the enzyme. journals.co.zaicm.edu.pl This is particularly common for kinases, which are enzymes that transfer phosphate groups. formexc.combehrhaus.com The this compound-ATP complex facilitates the enzymatic reaction by weakening the terminal O-P bond of ATP, making the transfer of the phosphate group more efficient. mdpi.comnih.gov
| Enzyme Class | Examples | Biochemical Function |
|---|---|---|
| Kinases | Hexokinase, Creatine Kinase, Protein Kinase | Transfer of phosphate groups, crucial for energy metabolism and signal transduction. nih.gov |
| ATPases | Na+/K+-ATPase, Ca2+-ATPase | Hydrolysis of ATP to transport ions across cell membranes. nih.gov |
| Cyclases | Adenylate Cyclase, Guanylate Cyclase | Synthesis of cyclic nucleotides (e.g., cAMP) involved in signal transduction. icm.edu.plnih.gov |
| Polymerases | DNA Polymerase, RNA Polymerase | Synthesis of DNA and RNA. canprev.caThis compound.ca |
This compound's Regulatory Role in Cellular and Systemic Homeostasis
Beyond its function as an enzymatic cofactor, this compound plays a critical regulatory role in maintaining both cellular and systemic homeostasis.
This compound is essential for normal neuromuscular function, including nerve transmission and muscle contraction. elitemyotherapy.com.aunih.gov It plays a crucial role in regulating the transport of ions across cell membranes, which is fundamental for nerve impulse conduction. elitemyotherapy.com.au At the neuromuscular junction, where nerves communicate with muscles, this compound is involved in signaling processes. elitemyotherapy.com.au
In the context of skeletal muscle contraction, this compound acts as a natural physiological calcium antagonist. unimi.it Muscle contraction is initiated by the release of calcium ions from the sarcoplasmic reticulum. study.com this compound competes with calcium for binding sites on proteins such as troponin C. nih.gov During muscle relaxation, this compound can occupy these binding sites, thereby inhibiting the initiation of contraction. unimi.it Furthermore, the re-uptake of calcium into the sarcoplasmic reticulum, a process that leads to muscle relaxation and is mediated by the Ca2+-ATPase pump, is an energy-dependent process that requires Mg-ATP. nih.govunimi.it this compound is also involved in the opening of ryanodine receptors, which are responsible for the release of calcium from the sarcoplasmic reticulum. unimi.it
A growing body of research indicates that this compound plays a significant role in glucose metabolism and insulin (B600854) sensitivity. ijsr.netverywellhealth.com Low levels of this compound have been associated with insulin resistance, a key factor in the development of type 2 diabetes. nih.govmdpi.com
The influence of this compound on glycemic control is mediated through several biochemical pathways. Intracellular this compound is crucial for the proper functioning of the insulin receptor, which is a tyrosine kinase. nih.govmdpi.com The binding of insulin to its receptor triggers a phosphorylation cascade that ultimately leads to the uptake of glucose into cells. researchgate.net this compound is required for the tyrosine kinase activity of the insulin receptor, and a deficiency can lead to impaired insulin signaling. nih.govmdpi.com
Furthermore, this compound is involved in the activity of glucose transporter protein 4 (GLUT4), the protein responsible for transporting glucose into cells in response to insulin. ijsr.net Studies have shown that this compound deficiency can alter cellular glucose transport. mdpi.com By modulating insulin-mediated glucose uptake and vascular tone, intracellular this compound plays a key role in maintaining glucose homeostasis. nih.gov Insulin itself appears to be an important regulator of intracellular this compound concentrations, as it can modulate the shift of this compound from the extracellular to the intracellular space. ijsr.netnih.gov
Myocardial Contraction and Cardiovascular System Regulation
This compound is indispensable for the normal physiological functioning of the cardiovascular system, playing a critical role in modulating myocardial contraction, intracardiac conduction, and vascular tone. nih.gov Its influence is exerted through the regulation of several ion transporters, which are fundamental to cardiac muscle function. nih.gov
This compound acts as a natural antagonist to calcium, a key ion in muscle contraction. wikipedia.org By competing with calcium for binding sites on proteins like troponin C and calmodulin, this compound influences the process of excitation-contraction coupling. nih.gov It also modulates the activity of various ion channels, including potassium and calcium channels, which are crucial for maintaining the electrochemical gradients necessary for neuronal excitation and muscle contraction. nih.gov Specifically, this compound can inhibit the L-type calcium channels, thereby reducing calcium influx into cardiomyocytes and promoting relaxation. mdpi.com
Furthermore, this compound is essential for the function of the Na+/K+-ATPase pump in heart muscle cells. wikipedia.org This pump is responsible for maintaining the appropriate intracellular concentrations of sodium and potassium, which is vital for the resting membrane potential of cardiomyocytes. researchgate.netnih.gov A deficiency in this compound can impair the function of this pump, leading to a decrease in intracellular potassium and a subsequent increase in intracellular sodium and calcium. nih.gov This ionic imbalance can predispose the heart to arterial vasospasm and increased release of catecholamines. nih.gov
In the broader cardiovascular system, this compound contributes to the regulation of vascular tone. It promotes the production of vasodilators such as nitric oxide and prostacyclins, which help to relax blood vessels and lower blood pressure. researchgate.netnih.gov Conversely, a lack of this compound can lead to vasoconstriction and increased vascular resistance. karger.com this compound also plays a role in preventing vascular calcification, a process that contributes to the hardening of arteries. ahajournals.org
| Mechanism | Effect | Biochemical/Molecular Action |
|---|---|---|
| Myocardial Contraction | Modulation of contractility and relaxation | Acts as a calcium antagonist, inhibiting L-type calcium channels and competing with calcium for binding sites on troponin C and calmodulin. wikipedia.orgnih.govmdpi.com |
| Ion Channel Regulation | Maintenance of electrochemical gradients | Regulates potassium and calcium channels, essential for neuronal excitation and muscle contraction. nih.gov |
| Na+/K+-ATPase Pump Function | Maintenance of resting membrane potential | Serves as a necessary cofactor for the Na+/K+-ATPase pump in cardiomyocytes. wikipedia.org |
| Vascular Tone | Promotion of vasodilation | Stimulates the production of nitric oxide and prostacyclins, leading to relaxation of vascular smooth muscle. researchgate.netnih.gov |
| Vascular Calcification | Inhibition of arterial hardening | Helps to prevent the deposition of calcium phosphate crystals in the vessel walls. ahajournals.org |
Interplay with Calcium Homeostasis: The Mg2+/Ca2+ Ratio
The balance between this compound (Mg2+) and calcium (Ca2+) is crucial for a multitude of cellular processes. nih.gov this compound is often considered a natural calcium antagonist, and the intracellular Mg2+/Ca2+ ratio is a critical determinant of cellular function. nih.gov These two divalent cations have similar chemical properties, allowing them to compete for the same binding sites on various proteins and enzymes. nih.gov
At a fundamental level, the difference in the hydrated ionic radius of Mg2+ and Ca2+ plays a role in their distinct biological functions. nih.gov The larger hydrated radius of this compound, in comparison to calcium, can prevent its passage through certain narrow ion channels. nih.gov This distinction is important for the specificity of ion transport and signaling. nih.gov
The competition between this compound and calcium is evident in several key physiological processes:
Muscle Contraction and Relaxation: In muscle cells, calcium binding to troponin initiates contraction. This compound can compete with calcium for these binding sites, thereby promoting muscle relaxation. nih.gov An appropriate Mg2+/Ca2+ ratio is therefore essential for normal muscle function, preventing a state of hypercontractility. mdpi.com
Neuronal Excitability: In the nervous system, this compound plays a significant role in modulating the activity of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission. nih.gov this compound blocks the calcium channel within the NMDA receptor, and this block must be removed for the receptor to be activated by glutamate. nih.gov Low this compound levels can lead to over-activation of the NMDA receptor, resulting in increased neuronal excitability. nih.gov
Second Messenger Signaling: Calcium is a ubiquitous second messenger, and its intracellular concentration is tightly regulated. This compound can influence calcium signaling pathways by competing for binding sites on calcium-binding proteins such as calmodulin. nih.gov By stabilizing the "off" state of some of these proteins, this compound helps to ensure that they are only activated at appropriate calcium concentrations. nih.gov
The kidneys play a vital role in maintaining the homeostasis of both this compound and calcium, with evidence suggesting that these ions may compete for a common reabsorptive system in the renal tubules. semanticscholar.org
Mitochondrial Oxidative Phosphorylation and Mitigation of Reactive Oxygen Species
This compound is of paramount importance for mitochondrial function, particularly in the context of energy production and the management of oxidative stress. embopress.org Mitochondria, often referred to as the powerhouses of the cell, are the primary sites of adenosine triphosphate (ATP) synthesis through the process of oxidative phosphorylation. nih.gov
This compound's role in this process is multifaceted:
ATP Synthesis and Stability: A significant portion of intracellular ATP exists as a complex with this compound (Mg-ATP). formexc.com This complex is the biologically active form of ATP and is essential for the vast majority of enzymatic reactions that require energy. formexc.com this compound acts as a cofactor for several enzymes involved in the electron transport chain, which is a critical component of oxidative phosphorylation. formexc.com
Mitochondrial Calcium Regulation: this compound influences mitochondrial calcium levels, which is crucial for preventing mitochondrial overload and dysfunction. formexc.com An appropriate balance of these ions is necessary for optimal energy production. nih.gov
Mitigation of Reactive Oxygen Species (ROS): Mitochondria are a major source of reactive oxygen species (ROS), which are byproducts of cellular respiration. nih.gov While ROS play a role in cell signaling at low concentrations, excessive production can lead to oxidative stress and damage to cellular components. nih.gov this compound deficiency has been shown to increase the production of mitochondrial ROS. nih.gov Conversely, adequate this compound levels can help to mitigate oxidative stress by enhancing the antioxidant capacity of the cell and reducing ROS production. embopress.org Studies have shown that this compound supplementation can improve mitochondrial function by decreasing mitochondrial ROS and calcium overload. nih.gov
Mitochondrial Membrane Potential: The mitochondrial membrane potential is essential for ATP synthesis. embopress.org this compound deficiency can lead to depolarization of the mitochondrial membrane, while this compound supplementation has been shown to help repolarize it. nih.gov
In essence, this compound acts as a crucial regulator of mitochondrial bioenergetics and redox status. mdpi.com A deficiency in this mineral can lead to impaired ATP production and increased oxidative stress, which have been implicated in the pathophysiology of various diseases. mdpi.com
Biochemical and Molecular Basis of this compound Deficiency-Associated Pathophysiology
Mechanisms Underlying Skeletal Muscle Impairment and Neuromuscular Hyperexcitability
This compound is vital for normal skeletal muscle function, and its deficiency can lead to a range of neuromuscular symptoms, including weakness, cramps, spasms, and tetany. mdpi.com The underlying mechanisms for these impairments are rooted in this compound's role as a natural calcium antagonist and its influence on neuronal excitability. mdpi.com
At the neuromuscular junction, this compound affects the release of the neurotransmitter acetylcholine. A decrease in extracellular this compound can lead to increased acetylcholine release, resulting in hyperexcitability. researchgate.net
Within the muscle cell, this compound's interaction with calcium is critical for the regulation of contraction and relaxation. mdpi.com The sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for pumping calcium back into the sarcoplasmic reticulum to initiate muscle relaxation, is dependent on this compound. mdpi.com this compound deficiency can impair the function of this pump, leading to an accumulation of intracellular calcium and a state of hypercontractility, manifesting as muscle cramps and spasms. mdpi.com
Furthermore, this compound deficiency has been shown to alter the expression of genes that are critical for muscle physiology. mdpi.com These genes are involved in various processes, including energy metabolism, muscle regeneration, and excitation-contraction coupling. mdpi.com
Neuromuscular hyperexcitability in this compound deficiency is also linked to its effects on the central and peripheral nervous systems. researchgate.net As previously mentioned, this compound modulates the activity of the NMDA receptor. nih.gov Low this compound levels lead to increased activity of this receptor, which enhances neuronal excitability. nih.gov Additionally, mutations in certain ion channels, such as the voltage-gated potassium channel Kv1.1, have been associated with hypomagnesemia and symptoms of tetany and myokymia. nih.gov
Contribution to Bone Health and Osteoporosis Pathogenesis at a Molecular Level
This compound is an essential element for bone health, with approximately 60% of the body's total this compound being stored in the skeleton. nih.gov It plays a direct role in the formation of apatite crystals in bone and influences the activity of bone cells. nih.gov this compound deficiency is a recognized risk factor for osteoporosis. nih.gov
The molecular mechanisms through which this compound contributes to bone health are multifaceted:
Influence on Bone Cells: this compound affects both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). Low extracellular this compound has been shown to inhibit the growth of osteoblasts while increasing the number and activity of osteoclasts. nih.gov Conversely, optimal this compound concentrations can promote osteoblast proliferation and differentiation. researchgate.net
Regulation of Parathyroid Hormone (PTH) and Vitamin D: this compound is crucial for the proper secretion and activity of parathyroid hormone (PTH), a major regulator of calcium and bone homeostasis. frontiersin.org this compound deficiency can lead to a blunted PTH response, which in turn can impair calcium metabolism and bone health. proquest.com Furthermore, this compound is involved in the activation of vitamin D, which is also essential for calcium absorption and bone mineralization. frontiersin.org The interplay between this compound, PTH, and vitamin D is critical for maintaining bone integrity. frontiersin.org
The RANK/RANKL/OPG Axis: this compound deficiency can indirectly affect the RANK/RANKL/OPG signaling pathway, which is a key regulator of osteoclast formation and activity. frontiersin.org An increase in the RANKL/OPG ratio promotes bone resorption, and this compound deficiency has been shown to contribute to this imbalance. frontiersin.org
Inflammation and Oxidative Stress: this compound deficiency can promote a state of low-grade inflammation and increase oxidative stress. nih.gov Pro-inflammatory cytokines and reactive oxygen species can potentiate the activity of osteoclasts and suppress the function of osteoblasts, leading to a net loss of bone mass. nih.gov
Pathophysiological Associations with Cardiovascular Dysfunctions and Arrhythmias
This compound deficiency is strongly associated with an increased risk of various cardiovascular disorders, including hypertension, coronary artery disease, and cardiac arrhythmias. nih.govahajournals.org The pathophysiological mechanisms underlying these associations are linked to this compound's fundamental roles in cardiac electrophysiology and vascular biology. nih.gov
A key factor is the disruption of ion homeostasis. As this compound is a cofactor for the Na+/K+-ATPase pump, its deficiency can lead to reduced activity of this pump. wikipedia.org This results in a decrease in intracellular potassium and an increase in intracellular sodium, which can partially depolarize the cell membrane and alter the activity of voltage-dependent ion channels. researchgate.net This electrical instability can predispose the heart to arrhythmias. researchgate.net
This compound also directly influences the function of several cardiac ion channels, including those responsible for potassium and calcium currents. nih.gov A deficiency in this compound can lead to prolongation of the QT interval on an electrocardiogram, which is a risk factor for serious ventricular arrhythmias such as Torsades de Pointes. nih.gov
In the vasculature, this compound deficiency contributes to endothelial dysfunction and an increased propensity for vasospasm. nih.gov It can also promote a pro-inflammatory and pro-thrombotic state, further increasing the risk of cardiovascular events. wikipedia.org
The link between this compound deficiency and cardiac arrhythmias is well-established. oup.com Low this compound levels can exacerbate digitalis toxicity, a known cause of arrhythmias. nih.gov Furthermore, this compound deficiency is often seen in patients with congestive heart failure, a condition that itself increases the risk of arrhythmias. nih.gov
| System | Pathophysiology | Biochemical/Molecular Mechanism |
|---|---|---|
| Skeletal Muscle | Impairment and neuromuscular hyperexcitability | Impaired function of the SERCA pump leading to intracellular calcium accumulation; increased acetylcholine release at the neuromuscular junction; altered expression of genes for muscle physiology. mdpi.commdpi.com |
| Bone | Osteoporosis | Inhibition of osteoblast activity and promotion of osteoclast activity; blunted PTH response and impaired vitamin D activation; imbalance in the RANK/RANKL/OPG axis; increased inflammation and oxidative stress. nih.govfrontiersin.org |
| Cardiovascular | Dysfunctions and arrhythmias | Reduced Na+/K+-ATPase pump activity leading to ion imbalances and electrical instability; direct effects on cardiac ion channels leading to QT prolongation; endothelial dysfunction and increased vasospasm. wikipedia.orgresearchgate.netnih.govnih.gov |
Biochemical Linkages to Metabolic Disorders, Including Type 2 Diabetes Pathogenesis
This compound is a critical cofactor in numerous enzymatic reactions essential for glucose and insulin metabolism. oup.com Dysregulation of this compound homeostasis is strongly implicated in the pathogenesis of metabolic disorders, most notably type 2 diabetes mellitus (T2DM). The biochemical links between this compound and these conditions are multifaceted, involving insulin secretion, insulin signaling, and cellular glucose utilization. nih.govannualreviews.org
A state of this compound deficiency can lead to impaired insulin secretion from pancreatic beta-cells. nih.gov Intracellular this compound plays a role in the electrical activity of these cells and is a cofactor for enzymes like glucokinase, which is crucial for glucose sensing and subsequent insulin release. fortunejournals.com
Furthermore, this compound is deeply involved in insulin signaling within peripheral tissues. fortunejournals.com It is essential for the proper phosphorylation of the insulin receptor tyrosine kinase and downstream signaling molecules. annualreviews.orgnih.gov Reduced intracellular this compound concentrations result in defective tyrosine kinase activity, leading to post-receptor impairment in insulin action. annualreviews.orgnih.gov This impairment hinders the translocation of glucose transporter protein 4 (GLUT4) to the cell membrane, thereby reducing insulin-mediated glucose uptake into cells. researchgate.net In adipocytes, this compound deficiency has been shown to decrease insulin-dependent glucose uptake by approximately 50%. wikipedia.org
This impaired cellular glucose transport and utilization contributes significantly to peripheral insulin resistance, a hallmark of T2DM. nih.govannualreviews.org A vicious cycle can emerge in individuals with T2DM, where this compound deficiency exacerbates insulin resistance, and in turn, insulin resistance can lead to increased urinary this compound loss, further depleting this compound levels. nih.govnih.gov
Moreover, this compound deficiency is associated with a state of chronic low-grade inflammation and oxidative stress, both of which are known to contribute to the development and progression of insulin resistance and metabolic syndrome. nih.govrevistanefrologia.com Research has demonstrated an inverse association between plasma this compound concentration and markers of insulin resistance in people with T2DM. wikipedia.org
Table 1: Impact of this compound on Key Components of Glucose Metabolism
| Metabolic Process | Role of this compound | Consequence of Deficiency |
|---|---|---|
| Insulin Secretion | Cofactor for enzymes in pancreatic beta-cells; regulates electrical activity. nih.govfortunejournals.com | Impaired insulin release. nih.gov |
| Insulin Receptor Signaling | Essential for the phosphorylation of insulin receptor tyrosine kinase. annualreviews.orgnih.gov | Defective tyrosine kinase activity and post-receptor impairment. annualreviews.orgnih.gov |
| Cellular Glucose Uptake | Influences the activity of glucose transporter protein 4 (GLUT4). researchgate.net | Altered cellular glucose transport and decreased utilization. nih.govannualreviews.org |
| Systemic Effects | Modulates inflammation and oxidative stress. nih.govrevistanefrologia.com | Increased chronic systemic inflammation, potentiating insulin resistance. nih.gov |
Neurological and Psychological Manifestations of this compound Dysregulation at a Cellular Level
This compound plays a pivotal role in a multitude of neurological functions, and its dysregulation at the cellular level can lead to a range of neurological and psychological manifestations. annualreviews.org These are primarily rooted in its function in nerve transmission, neuromuscular conduction, and its protective role against excessive neuronal excitation. annualreviews.org
A key mechanism through which this compound exerts its influence is by acting as a voltage-dependent antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptors. nih.govresearchgate.net Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its over-activity can lead to excitotoxicity, a process that results in neuronal cell death. annualreviews.orgphysiology.org Under normal physiological conditions, this compound ions block the NMDA receptor channel, preventing excessive influx of calcium ions into the neuron. researchgate.net In a state of this compound deficiency, this blockade is diminished, leading to NMDA receptor over-activation, increased neuronal excitability, and a heightened risk of excitotoxic damage. oup.comresearchgate.net
This compound also modulates the release of several key neurotransmitters. It inhibits the release of the excitatory neurotransmitter acetylcholine at the neuromuscular junction. physiology.org Conversely, it is involved in the regulation of inhibitory neurotransmitters like gamma-aminobutyric acid (GABA). researchgate.net this compound deficiency can therefore lead to a state of neuronal hyperexcitability, manifesting as muscle tremors, tetany, and in severe cases, seizures. revistanefrologia.com
The psychological manifestations of this compound dysregulation are closely linked to these neurological mechanisms. Low this compound levels have been associated with a higher incidence of depression, anxiety, and sleep disorders. fortunejournals.comnih.gov The calming and stabilizing effect of this compound on the central nervous system is partly attributed to its ability to dampen the stress response. nih.gov Stress can lead to a shift of this compound from the intracellular to the extracellular space and increase its excretion in urine, creating a vicious cycle where stress depletes this compound, and low this compound levels increase susceptibility to stress. researchgate.netfortunejournals.com
By reducing presynaptic glutamate release and modulating NMDA receptor activity, this compound can decrease anxiety and panic. researchgate.net Its role in regulating the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system, further underscores its importance in mental health. karger.com Inadequate this compound can disrupt the balance of neurotransmitters and lead to symptoms such as irritability, emotional lability, and difficulty with memory and concentration. wikipedia.org
Table 2: Neurological and Psychological Effects of Cellular this compound Dysregulation
| Cellular Mechanism | Neurological Manifestation | Psychological Manifestation |
|---|---|---|
| NMDA Receptor Antagonism | Protection against excitotoxicity and neuronal cell death. annualreviews.orgphysiology.org | Calming effect, reduced agitation. fortunejournals.com |
| Neurotransmitter Release Modulation | Regulation of neuronal excitability; prevention of muscle spasms and tremors. revistanefrologia.comphysiology.org | Mood stabilization, reduced anxiety and panic. researchgate.net |
| GABAergic System Support | Enhanced inhibitory neurotransmission. researchgate.net | Anxiolytic effects, improved sleep. researchgate.netnih.gov |
| HPA Axis Regulation | Attenuation of the physiological stress response. karger.com | Increased resilience to stress, reduced irritability. nih.govfortunejournals.com |
Renal Handling and Systemic this compound Metabolism Disorders
The kidneys are the primary regulators of this compound homeostasis, fine-tuning urinary excretion to match net this compound intake and maintain serum this compound concentrations within a narrow physiological range. annualreviews.orgnih.gov The renal handling of this compound involves filtration at the glomerulus followed by reabsorption along the nephron. medicosnotes.com
Approximately 70-80% of serum this compound is filterable by the glomerulus. nih.gov The majority of filtered this compound is reabsorbed in the thick ascending limb (TAL) of the loop of Henle, accounting for about 65-70% of the reabsorbed load. nih.govresearchgate.net This process occurs primarily via a paracellular pathway, driven by a lumen-positive transepithelial voltage. medicosnotes.com The proximal tubule reabsorbs a smaller portion, around 10-25%. nih.gov The final regulation of this compound excretion occurs in the distal convoluted tubule (DCT), which reabsorbs 5-10% of the filtered load through a transcellular pathway. researchgate.netmedicosnotes.com This transcellular transport is mediated by the transient receptor potential melastatin 6 (TRPM6) and TRPM7 channels on the apical membrane of DCT cells. wikipedia.orgphysiology.org
Disorders of systemic this compound metabolism can be broadly categorized as inherited or acquired. nih.gov
Inherited Disorders: Several rare genetic disorders lead to renal this compound wasting and hypomagnesemia. These are often classified based on the affected segment of the nephron. fortunejournals.com
Familial Hypomagnesemia with Hypercalciuria and Nephrocalcinosis (FHHNC): Caused by mutations in the genes encoding claudin-16 or claudin-19, proteins essential for the paracellular transport of this compound and calcium in the TAL. revistanefrologia.com
Gitelman Syndrome: An autosomal recessive disorder resulting from mutations in the gene for the thiazide-sensitive sodium-chloride cotransporter in the DCT. It is characterized by hypomagnesemia, hypokalemia, and hypocalciuria. abdominalkey.com
Bartter Syndrome: A group of related disorders affecting the TAL, leading to salt wasting, hypokalemia, and often, hypomagnesemia. fortunejournals.com
Hypomagnesemia with Secondary Hypocalcemia (HSH): A rare autosomal recessive condition caused by mutations in the TRPM6 gene, leading to impaired intestinal absorption and renal reabsorption of this compound. revistanefrologia.comkarger.com
Acquired Disorders: Acquired hypomagnesemia is more common and can result from various conditions and medications. oup.com
Gastrointestinal Disorders: Chronic diarrhea, malabsorption syndromes (e.g., Crohn's disease), and short-bowel syndrome can lead to significant this compound losses. nih.govnih.gov
Medications: Several drugs can induce renal this compound wasting, including loop and thiazide diuretics, aminoglycosides, calcineurin inhibitors, and proton pump inhibitors. oup.comfortunejournals.com
Alcoholism: Chronic alcohol consumption is a frequent cause of hypomagnesemia due to poor dietary intake, gastrointestinal issues, and increased renal excretion. nih.gov
Diabetes Mellitus: Poorly controlled diabetes can lead to osmotic diuresis, which increases urinary this compound excretion. revistanefrologia.com
Refeeding Syndrome: The reintroduction of nutrition after a period of starvation can cause a shift of this compound into the cells, leading to low serum levels. nih.gov
Conversely, hypermagnesemia, or elevated serum this compound, is less common and typically occurs in the setting of renal failure where the kidneys' ability to excrete this compound is compromised, often exacerbated by the intake of this compound-containing medications. fortunejournals.com
Table 3: Overview of Renal this compound Handling and Associated Disorders
| Nephron Segment | Reabsorption Mechanism | Percentage Reabsorbed | Associated Genetic Disorders | Acquired Causes of Dysregulation |
|---|---|---|---|---|
| Proximal Tubule | Paracellular | 10-25% | - | Osmotic diuresis (e.g., in diabetes). revistanefrologia.com |
| Thick Ascending Limb (TAL) | Paracellular (Claudin-16/19) | 65-70% | FHHNC, Bartter Syndrome. fortunejournals.comrevistanefrologia.com | Loop diuretics, hypercalcemia. abdominalkey.com |
| Distal Convoluted Tubule (DCT) | Transcellular (TRPM6/7) | 5-10% | Gitelman Syndrome, HSH. revistanefrologia.comabdominalkey.com | Thiazide diuretics, calcineurin inhibitors. oup.com |
Environmental Impact and Sustainability of Magnesium Production and Utilization
Life Cycle Assessment (LCA) of Magnesium Production Processes
A Life Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts of this compound from raw material extraction to end-of-life recycling and disposal ("cradle-to-gate" or "cradle-to-grave"). intlmag.orgresearchgate.net This analysis considers a range of impact categories, with a significant focus on energy consumption and greenhouse gas emissions. researchgate.net
The production of primary this compound is a major source of air emissions, with Global Warming Potential (GWP) and Acidification Potential (AP) being primary concerns. anl.gov The GWP, measured in kilograms of CO2 equivalent (kg CO₂ eq.), varies substantially depending on the production method and the energy sources utilized. dlr.de
The Chinese Pidgeon process, which dominates global production, has a particularly high GWP, with estimates ranging from 21.8 to 28 kg of CO₂ eq. per kg of this compound produced. intlmag.orgdlr.de One report suggests that approximately 37 kg of carbon dioxide is released for every kilogram of this compound obtained through this method. researchgate.net In contrast, the electrolytic process shows a lower, albeit still significant, GWP. For example, an electrolytic plant in Israel recorded a GWP of 14.0 kg CO₂ eq./kg Mg, while a plant in Qinghai, China, which utilizes this compound chloride brine from potash production, has emissions around 8.5 kg CO₂ eq./kg Mg. dlr.de With credits for by-products like chlorine, this can be reduced to 5.3 kg CO₂ eq./kg Mg. dlr.de
Acidification potential, largely driven by emissions like sulfur dioxide (SO₂), is another critical impact category. The use of SO₂ as a cover gas during the die-casting process of this compound components can lead to comparatively high emissions contributing to acidification. mdpi.com
Interactive Data Table: Global Warming Potential of this compound Production Processes
Energy consumption is the primary driver of the environmental impact of this compound production. The Pidgeon process is known for its excessive energy consumption. For each kilogram of this compound produced via this method, the energy usage is approximately 280 MJ. Another source from the year 2000 cited a consumption of 17 to 20 kilowatt-hours per kilo of this compound. researchgate.net
The electrolytic process is also energy-intensive, with electricity consumption being the main factor for emissions. mdpi.com In contrast, recycling this compound requires significantly less energy. Re-melting and re-alloying scrap this compound consumes only about 2–3 kWh/kg, which is just 5-10% of the energy needed for primary production.
While water use is a component of a full life cycle assessment, detailed quantitative data on water consumption across the various stages of this compound production is not extensively covered in the available literature. The production of anhydrous this compound chloride for the electrolytic process involves steps like solution purification, concentration, drying, and dehydration, which imply water usage, but specific volumes are not consistently reported.
Interactive Data Table: Energy Consumption in this compound Processes
Production Technologies and Their Environmental Footprint
The two primary methods for producing this compound metal are the electrolytic process and the Pidgeon silicothermic process. Each has a distinct environmental profile concerning energy sources, emissions, and waste products.
The electrolytic process produces this compound by the electrolysis of molten anhydrous this compound chloride (MgCl₂). The primary environmental impact of this method stems from its substantial electricity demand. Consequently, the greenhouse gas emissions are directly linked to the carbon intensity of the electricity source. Utilizing lower-carbon energy sources can dramatically reduce the carbon footprint; for instance, switching from oil to natural gas can cut GHG emissions by 34%, and incorporating renewable energy can decrease them by an additional 38%.
This process, while generally having a lower GWP than the Pidgeon process, is not without its environmental drawbacks. The production of the anhydrous MgCl₂ feedstock is complex and energy-intensive. A significant concern is the generation of toxic chlorine (Cl₂) gas as a by-product during electrolysis. intlmag.org The process also has high capital costs and can produce other toxic compounds, such as dioxins. intlmag.org Cradle-to-gate GHG emissions for this process are estimated to be between 5 to 7 tonnes of CO₂e per tonne of this compound, largely due to the energy-intensive chloride drying operation and the handling of chlorine gas.
The Pidgeon process is a silicothermic reduction method that has been the dominant production route, particularly in China, which accounts for the vast majority of global primary this compound. intlmag.org This process involves the high-temperature reduction of this compound oxide (from calcined dolomite) using ferrosilicon (B8270449) as a reductant in a vacuum. researchgate.net
Its environmental footprint is considerable, characterized by high energy consumption and significant CO₂ emissions. The process relies heavily on carbon-based reductants and fuels, such as coal and coke. For every kilogram of this compound produced, it is estimated that around 10.4 kg of coal is burned. researchgate.net The direct emissions from the process steps, including the calcination of dolomite (B100054) and the production of ferrosilicon, are major contributors to its high GWP. dlr.de The Pidgeon process is also criticized for its inefficiency and the production of large amounts of waste slag.
Development of Sustainable and Green Production Alternatives
As global industries move towards greater environmental accountability, the development of sustainable and green alternatives to traditional this compound production methods has become a critical area of research and innovation. Conventional techniques, particularly the Pidgeon process, are noted for their high energy consumption and significant greenhouse gas emissions. researchgate.netnih.gov In response, several promising alternatives are emerging, including the Al-thermic process, advanced seawater extraction techniques, and novel bio-based processes.
Al-thermic Process
The Aluminothermic (Al-thermic) process represents a significant advancement in the thermal reduction methodology for this compound extraction, offering a more sustainable alternative to the Pidgeon and Magnetherm processes. researchgate.netpops.int This method utilizes aluminum or aluminum scrap as the primary reducing agent instead of the ferrosilicon used in the Pidgeon process. pops.int A key advantage of the Al-thermic process is its ability to operate at a lower temperature of around 1150°C. pops.int
Championed by entities like MFE this compound For Europe GmbH, this process is distinguished by its circular economy approach, generating zero waste by converting reactants into valuable by-products, including Precipitated Calcium Carbonate (PCC), Dry Ice, and Al-Mg-Spinel. researchgate.netpops.int Furthermore, the process can be powered primarily by electricity, opening the possibility of utilizing renewable energy sources to drastically reduce its carbon footprint. pops.int Theoretical models suggest that the Al-thermic pathway requires the lowest total energy input compared to both traditional silicothermic and electrolytic methods. frontiersin.org
Seawater Extraction
Seawater, containing a vast and virtually inexhaustible supply of this compound, has long been a source for the metal, most notably through the Dow process. researchgate.netresearchgate.net This traditional method involved precipitating this compound hydroxide (B78521) from seawater using lime, followed by conversion to this compound chloride and energy-intensive electrolysis. researchgate.net Modern research has focused on radically improving the efficiency and environmental performance of seawater extraction.
Researchers at the Pacific Northwest National Laboratory (PNNL) and the University of Washington have developed a novel "laminar coflow method." google.com This technique flows seawater alongside a hydroxide solution, which causes a thin layer of solid this compound hydroxide to form at the boundary. britannica.comlightmetalage.com This layer acts as a selective barrier, preventing the co-precipitation of calcium salts—a persistent and costly issue in older methods—and thus yielding a pure this compound salt feedstock without the need for additional purification steps. google.combritannica.com This process holds the potential for high sustainability, as the necessary sodium hydroxide can be generated on-site using seawater and marine renewable energy. britannica.comlightmetalage.com Another innovative approach from PNNL aims to eliminate the high-temperature electrolysis step entirely, using a catalyst-assisted process to generate an organometallic reactant that decomposes into this compound metal at temperatures below 300°C. researchgate.net Companies like Magrathea and Tidal Metals are also commercializing new technologies for carbon-neutral this compound extraction from seawater and other brines. oup.combrgm.fr
Bio-based Processes (Bioleaching)
An emerging frontier in green this compound production involves bio-based processes, specifically bioleaching. This technology utilizes the metabolic activity of microorganisms, such as bacteria and fungi, to extract metals from low-grade ores and mineral wastes. wikipedia.orgmetalzenith.com While commercially applied for metals like copper, its use for this compound is in the developmental stage.
Research has demonstrated that sulfur-oxidizing bacteria, like Acidithiobacillus thiooxidans, can effectively leach this compound from serpentinite rocks by producing sulfuric acid. researchgate.net Laboratory studies have achieved a high degree of this compound extraction, comparable to conventional acid leaching. researchgate.net Similarly, fungi such as Ganoderma lucidum have been shown to recover over 96% of this compound from brown shale under optimized conditions by producing organic acids and other complexing agents. researchgate.net These bioleaching methods offer a potential pathway to process resources that are not economically viable for traditional extraction, turning industrial waste into a valuable this compound source and reducing the need for primary mining. researchgate.netresearchgate.net
This compound Circularity and Recycling Strategies
A robust circular economy for this compound is essential for enhancing the sustainability of its supply chain. Recycling this compound not only conserves natural resources but also offers substantial energy savings and reductions in greenhouse gas emissions compared to primary production.
Characterization of Functional vs. Non-Functional Recycling Pathways for this compound
This compound recycling pathways can be broadly categorized as either functional or non-functional, depending on the quality of the recycled product relative to the primary material.
Functional Recycling involves reprocessing scrap to produce this compound or this compound alloys with chemical, physical, and mechanical properties equivalent to those of the virgin metal. wikipedia.org This is the most desirable form of recycling and is typically achieved in a closed-loop system. The primary sources for functional recycling are high-grade, clean, and well-segregated pre-consumer scraps generated during manufacturing processes, particularly in the die-casting industry. wikipedia.org This "new scrap," which includes materials like gates, runners, rejected parts, and clean turnings, can be remelted and reused directly for high-quality alloy production. wikipedia.org
Non-Functional Recycling , or downcycling, occurs when the quality of the scrap does not allow it to be recycled back into a product with equivalent performance. In this pathway, the scrap is often used in applications with less stringent material specifications. Common non-functional uses for this compound scrap include its addition to steel for desulfurization or its use as an alloying element in the secondary aluminum industry. wikipedia.org Post-consumer, or "old," scrap from end-of-life products like automobiles is more likely to be downcycled due to contamination with coatings, other metals (copper, iron), and the mixing of different alloys, which complicates the sorting and refining process. A significant portion of this lower-grade scrap is either downcycled, incinerated, or sent to landfills.
The viability of a recycling pathway is heavily dependent on the characterization and classification of the scrap. Various systems exist to grade scrap based on its form, purity, and level of contamination.
Interactive Data Table: Classification of this compound Scrap
| Scrap Class/Type | Description | Common Sources | Primary Recycling Pathway |
| Type I / Class 1 | High-grade, clean, uncontaminated solids. | Gates, runners, biscuits, rejected parts from die-casting. | Functional (Closed-Loop) |
| Type II / Class 6 | Scrap contaminated with oils, lubricants, or moisture. | Machining chips, turnings, swarf. | Functional (after pre-treatment) or Non-Functional |
| Type III / Class 4 | Flux-free residues from melting operations. | Dross, sludge, skimmings. | Functional (requires refining) |
| Type IV / Class 3 | Clean, dry, uncontaminated fines. | Dry machining chips, fines. | Functional |
| Class 5 / 7 | Coated, painted, or contaminated scrap. | Post-consumer parts from end-of-life vehicles. | Primarily Non-Functional or Landfill |
| N/A | This compound in Aluminum Alloys | Used Beverage Cans (UBCs), automotive aluminum parts. | Non-Functional (retained in Al alloy) |
Mitigation of Greenhouse Gas Emissions and Energy Savings Through this compound Recycling
The environmental benefits of this compound recycling are substantial, primarily through dramatic reductions in energy consumption and associated greenhouse gas (GHG) emissions.
Recycling this compound alloys requires only about 5% of the energy needed to produce the same amount of primary metal. wikipedia.org Some estimates place the energy requirement in the range of 5-10% of primary production. researchgate.net Specifically, remelting sorted process scrap consumes approximately 2–3 kWh per kilogram of this compound. metalzenith.com This stands in stark contrast to primary production, where energy-intensive electrolytic processes can consume 40-100 kWh/kg, and the dominant Pidgeon thermal reduction process has a similarly high energy demand.
This vast difference in energy consumption directly translates to a significantly lower carbon footprint. The GHG emissions associated with producing recycled this compound can be less than 1 kg of CO2-equivalent per kg of metal. metalzenith.com By comparison, primary production via the Pidgeon process in China, which relies heavily on coal, can generate emissions estimated between 19 and 28 kg of CO2-equivalent per kg of this compound produced. researchgate.net Even more efficient electrolytic processes can have emissions ranging from 8.5 to 14.0 kg of CO2-equivalent per kg of this compound, depending on the energy source. By maximizing the use of recycled this compound, manufacturers can drastically reduce the embodied carbon of their products, contributing to climate change mitigation goals.
Interactive Data Table: Energy and Emissions of this compound Production Pathways
| Production Pathway | Energy Consumption (kWh/kg Mg) | Greenhouse Gas Emissions (kg CO2-eq/kg Mg) | Data Source(s) |
| Primary (Pidgeon Process) | High (not specified) | 19.0 - 28.0 | researchgate.net |
| Primary (Electrolytic) | 40 - 100 | 8.5 - 14.0 | |
| Recycling (Remelting) | 2 - 3 | < 1.0 | metalzenith.com |
| Recycling (General) | ~95% less than primary | ~90-95% less than primary | researchgate.netwikipedia.org |
Policy and Technological Frameworks for Sustainable this compound Supply Chains
Establishing a sustainable, circular this compound supply chain requires a concerted effort supported by robust policy frameworks and advanced technological capabilities.
Policy Frameworks: Recognizing its strategic importance and supply chain vulnerabilities, governments have begun to implement policies to foster sustainability. This compound is now designated as a critical material in both the United States and the European Union. frontiersin.org This has led to initiatives like the EU's Critical Raw Materials Act, which explicitly targets higher recycling rates for strategic materials. International partnerships such as the Mineral Securities Partnership and the Sustainable Critical Mineral Alliance aim to ensure that mineral supply chains adhere to responsible and sustainable practices. National strategies in regions like the EU, Canada, and Australia now incorporate environmental, social, and governance (ESG) criteria as explicit goals. Key policy levers include strengthening environmental regulations, mandating supply chain transparency through due diligence standards like those from the OECD, and creating economic incentives for recycling and the use of secondary materials.
Technological Frameworks: Technology is a critical enabler of this compound circularity. A significant challenge, particularly for post-consumer scrap, is the effective sorting and separation of different alloys and contaminants. Advanced sorting technologies are being developed to address this, including Laser-Induced Breakdown Spectroscopy (LIBS) and X-ray Fluorescence (XRF) for rapid chemical analysis, and Magnetic Induction Spectroscopy (MIS) to differentiate between cast and wrought alloys.
On the processing side, technological frameworks are advancing beyond simple remelting. Solid-state recycling processes, such as the Melt Conditioned High Pressure Die Casting (MC-HPDC) process and the direct hot extrusion of machined chips, can produce high-quality components without fully melting the scrap, thereby saving energy and minimizing oxidation losses. wikipedia.org For supply chain management, corporate policies are increasingly requiring suppliers to provide full transparency and obtain third-party certifications for environmental management systems (e.g., ISO 14001) and responsible sourcing.
Advanced Analytical Methodologies for Magnesium Research
Elemental Analysis and Quantification Techniques for Magnesium
The determination of this compound concentration, from bulk levels to trace amounts, relies on a variety of sophisticated instrumental methods. The choice of technique is often dictated by the sample matrix, the required detection limit, and the desired level of precision.
Spectrophotometric Methods for this compound Determination
Spectrophotometry offers a cost-effective and accessible means for quantifying this compound. These methods are based on the formation of a colored complex between this compound ions and a specific chromogenic agent. The intensity of the color, which is directly proportional to the this compound concentration, is measured using a spectrophotometer at a specific wavelength.
Several reagents are utilized for the spectrophotometric determination of this compound, including Eriochrome Black T (EBT), titan yellow, and o-cresolphthalein complexone (CPC). researchgate.netnih.gov For instance, the reaction between Mg(II) and EBT in an alkaline medium (pH 10) produces a colored complex with a maximum absorbance at 535 nm. researchgate.net Similarly, CPC reacts with Mg(II) in an alkaline environment to yield a pink complex with an absorption maximum at 570 nm. nih.gov The linearity of these methods is typically observed in the parts-per-million (mg/L) range. nih.gov
Key Parameters in Spectrophotometric this compound Analysis
| Reagent | pH | Wavelength (λmax) | Linear Range |
| Eriochrome Black T (EBT) | 10 | 535 nm | Varies by method |
| o-Cresolphthalein Complexone (CPC) | Alkaline | 570 nm | 0-20 mg/L nih.gov |
| m-Acetylchlorophosphonazo (CPAmA) | 10.5 | 610 nm | 0-1.5 µg/mL researchgate.net |
Atomic Absorption Spectrophotometry (AAS) for Trace this compound Analysis
Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and widely used technique for determining trace levels of this compound in various samples, including pharmaceuticals, biological materials, and environmental waters. researchgate.netthermofisher.comnih.gov In flame AAS, a solution containing the sample is aspirated into a flame, which atomizes the this compound. A light beam from a hollow cathode lamp specific to this compound is passed through the flame, and the amount of light absorbed by the ground-state this compound atoms is proportional to the concentration of this compound in the sample. nih.gov
The method is known for its simplicity and rapidity. researchgate.net For this compound analysis, analytical ranges can vary, with common ranges being 0.01 to 5.0 mg/L and 2.5 to 50 mg/L. nih.gov To overcome chemical interferences from elements like aluminum, silicon, and phosphorus, a releasing agent or masking agent such as lanthanum chloride is typically added to both samples and standards. nih.govnih.gov This ensures that the formation of refractory compounds in the flame is minimized, leading to more accurate measurements.
Inductively Coupled Plasma (ICP) Techniques: ICP-OES, ICP-TOFMS, ICP-QMS, and ICP-MS-MS for High-Precision Elemental Analysis
Inductively Coupled Plasma (ICP) based techniques offer exceptional sensitivity and the ability for multi-element analysis, making them powerful tools for high-precision this compound research. In these methods, the sample is introduced into a high-temperature argon plasma (6,000-8,000 K), which excites and ionizes the atoms. researchgate.net
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) : This technique measures the characteristic light emitted by excited this compound atoms and ions as they return to a lower energy state. The wavelength of the emitted light identifies the element, and its intensity is proportional to the concentration. researchgate.net ICP-OES is a robust method for analyzing this compound in various matrices, including pure this compound metal and soil samples. acs.orgresearchgate.net For the determination of this compound in fertilizers, the 383.826 nm (Mg I) wavelength has been identified as optimal to minimize spectral and interelement effects. mit.edu
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : In ICP-MS, the ions generated by the plasma are introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. This technique provides extremely low detection limits, often in the parts-per-billion (µg/L) to parts-per-trillion (ng/L) range. researchgate.net ICP-MS is the method of choice for trace and ultra-trace analysis of this compound and its isotopes in a wide array of samples, from human red blood cells to high-purity materials. nih.govresearchgate.net
Quadrupole Mass Spectrometry (ICP-QMS) is a common type of ICP-MS that uses a quadrupole mass analyzer. It is valued for its ability to perform precise and accurate isotope ratio measurements of this compound, which is crucial in tracer studies of nutrient uptake in plants. researchgate.netnih.gov The precision for the ²⁵Mg/²⁴Mg ratio has been reported to be as low as 0.09%. researchgate.netnih.gov
Time-of-Flight Mass Spectrometry (ICP-TOFMS) offers quasi-simultaneous detection of a full mass spectrum, enabling high-speed, multi-element analysis. While it provides excellent coverage, achieving high precision for isotope ratios can be challenging due to instrumental isotope fractionation effects. rsc.org
Tandem Mass Spectrometry (ICP-MS-MS) employs two mass spectrometers in series, often with a collision/reaction cell in between. This configuration is highly effective at removing isobaric interferences (ions of other elements with the same mass as the analyte), leading to enhanced accuracy for challenging matrices. Multi-collector ICP-MS (MC-ICP-MS) is a specialized form of this principle that provides the highest precision for isotope ratio measurements, making it indispensable for geochemical and metabolic studies involving this compound isotopes. rsc.orgearth-science.netresearchgate.net
Comparison of ICP Techniques for this compound Analysis
| Technique | Principle | Typical Application | Strengths |
| ICP-OES | Measures emitted light from excited atoms/ions in plasma. researchgate.net | Routine elemental analysis (mg/L to µg/L). researchgate.net | Robust, high-throughput, handles high matrix samples. acs.org |
| ICP-QMS | Separates ions based on mass-to-charge ratio using a quadrupole. researchgate.net | Trace element and isotope ratio analysis (µg/L to ng/L). researchgate.netnih.gov | Good sensitivity, widely available. nih.gov |
| ICP-TOFMS | Separates ions based on their time of flight to the detector. rsc.org | Rapid, quasi-simultaneous multi-element analysis. | High-speed data acquisition. |
| ICP-MS-MS / MC-ICP-MS | Uses multiple mass analyzers to remove interferences and achieve high precision. rsc.orgresearchgate.net | High-precision isotope ratio analysis for geological and biological studies. rsc.orgearth-science.net | Highest precision and accuracy for isotope ratios, superior interference removal. rsc.orgresearchgate.net |
Glow Discharge Mass Spectrometry (GD-MS) for Solid Sample Analysis
Glow Discharge Mass Spectrometry (GD-MS) is a premier technique for the direct elemental analysis of solid conductive and semi-conductive materials, including high-purity this compound and its alloys. mat-cs.comthermofisher.com The method utilizes a low-pressure argon gas glow discharge to uniformly sputter atoms from the solid sample surface. These sputtered atoms are then ionized in the plasma, extracted, and analyzed by a high-resolution mass spectrometer. researchgate.netosram.com
A key advantage of GD-MS is its ability to perform bulk analysis and depth profiling with minimal sample preparation, avoiding the need for acid dissolution. researchgate.netosram.com This minimizes the risk of contamination. The technique offers exceptional sensitivity, capable of detecting and quantifying nearly all elements at or below the parts-per-billion (ppb) level. thermofisher.com It is highly effective for determining trace and ultra-trace impurities in this compound, with studies demonstrating its ability to quantify elements like Be, Al, Si, Ca, Mn, Fe, Ni, Cu, and Zn in this compound alloys. researchgate.netresearchgate.net
Characterization of this compound Compounds and Impurities
The properties of this compound are significantly influenced by its chemical form and the presence of impurities. Therefore, a thorough characterization of this compound compounds and the identification of trace impurities are essential. Various analytical techniques are employed for this purpose.
Qualitative reactions can provide initial indications of the presence of this compound ions. For example, the reaction of this compound ions with carbonate ions forms a this compound hydroxycarbonate precipitate. melscience.com For comprehensive characterization and impurity quantification, instrumental methods are necessary. Techniques such as AAS and ICP-MS are highly sensitive for detecting and measuring trace metallic impurities within this compound products. pentaphos.com X-ray Fluorescence (XRF) is another non-destructive technique used to analyze the elemental composition, particularly for metallic impurities. pentaphos.com
For the characterization of this compound compounds, X-ray Diffraction (XRD) is a powerful tool. It provides information about the crystalline structure of the material, allowing for the identification of specific compounds such as this compound hydroxide (B78521) (Mg(OH)₂) or this compound carbonate (MgCO₃) within a sample. unipa.it For instance, XRD analysis can identify calcite (CaCO₃) as an impurity within precipitated this compound hydroxide. unipa.it
Specialized Surface Analytical Methods for Corrosion Studies
This compound's high reactivity makes it susceptible to corrosion, a critical factor limiting its applications. Understanding and mitigating corrosion requires specialized surface analytical techniques that can probe the chemical and electrochemical changes occurring at the material's surface. nih.govacs.org
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX) : SEM provides high-resolution images of the surface morphology, revealing details of the corrosion products, pits, and cracks. researchgate.netmit.eduresearchgate.net When coupled with EDX, it allows for elemental mapping and quantitative analysis of the corrosion products and the underlying alloy, identifying the distribution of elements like this compound, oxygen, and alloying elements on the corroded surface. researchgate.netresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) : XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top few nanometers of a material's surface. It is invaluable for characterizing the thin passive or corrosion films that form on this compound. XPS can identify the presence of this compound oxide (MgO) and this compound hydroxide (Mg(OH)₂) in the surface layer and can track changes in their relative abundance and chemical state during the corrosion process. researchgate.netnih.govresearchgate.net
Scanning Probe Techniques : A variety of scanning probe methods are becoming increasingly important for in-situ studies of this compound corrosion at a local level. nih.govacs.orgresearchgate.net
Scanning Electrochemical Microscopy (SECM) can map the local electrochemical activity of a corroding surface, identifying anodic and cathodic sites with high spatial resolution. acs.orgmonash.edu It can also be used to quantify local chemical fluxes, such as the release of Mg²⁺ ions. acs.orgmonash.edu
Scanning Vibrating Electrode Technique (SVET) measures the potential gradients in solution just above the corroding surface, allowing for the visualization of local anodic and cathodic currents. acs.org
Local Electrochemical Impedance Spectroscopy (LEIS) probes the local impedance characteristics of the surface, providing insights into the localized corrosion resistance and the properties of surface films. acs.org
These advanced surface analytical methods provide a multi-faceted understanding of the complex corrosion processes of this compound, guiding the development of more corrosion-resistant alloys and protective coatings. chalmers.se
Scanning Probe Techniques for Investigating Localized Corrosion Mechanisms
Scanning probe techniques (SPTs) are instrumental in understanding the localized nature of this compound corrosion by providing high-resolution spatial information about electrochemical activities on the metal's surface. ull.essciopen.com These methods are critical for identifying corrosion initiation sites, predicting propagation, and understanding the influence of microstructural features on corrosion susceptibility. acs.org
Several key scanning probe techniques are employed in this compound corrosion research:
Local Electrochemical Impedance Spectroscopy (LEIS): LEIS is used to characterize the potential gradients that exist between galvanically coupled dissimilar materials. acs.org It provides localized impedance data, offering insights into the protective properties of surface films and the kinetics of local electrochemical reactions.
Scanning Vibrating Electrode Technique (SVET): SVET measures the potential gradients in a solution above a corroding surface, allowing for the mapping of local anodic and cathodic sites. ull.esacs.org This technique has been used to track changes in localized current densities on corroding this compound, helping to identify and differentiate sites with cathodic and anodic activity.
Scanning Kelvin Probe Force Microscopy (SKPFM): SKPFM maps the Volta potential distribution across a material's surface, which is related to the local nobility of different phases within the microstructure. researchgate.net The relative Volta potential difference can serve as an indicator for localized corrosion, especially under thin electrolyte layers. researchgate.net This technique offers high spatial resolution, enabling the detailed examination of microgalvanic coupling between the this compound matrix and secondary phases. researchgate.net
Scanning Electrochemical Microscopy (SECM): SECM is a versatile technique that quantifies local chemical fluxes and maps the heterogeneous electrochemical activity of corroding surfaces. sciopen.comacs.org It can acquire high-resolution in situ images where topography and electrochemical reactivity can be decoupled. acs.org SECM has been specifically applied to monitor the release of Mg²⁺ ions from corroding this compound surfaces using ion-selective microelectrodes.
Scanning Droplet Cell (SDC): While not explicitly detailed in the provided search snippets, the principle of SDC involves using a small droplet of electrolyte as an electrochemical cell that can be moved across the surface to perform localized electrochemical measurements. This allows for the investigation of corrosion behavior at specific locations on the this compound surface.
The table below summarizes the primary applications of these scanning probe techniques in the study of localized this compound corrosion.
| Technique | Principle | Application in this compound Corrosion Research |
| LEIS | Measures local electrochemical impedance. | Characterizing barrier properties of coatings and local reaction kinetics. ull.es |
| SVET | Measures potential gradients in solution to map ionic currents. | Identifying and quantifying local anodic and cathodic sites. ull.esacs.org |
| SKPFM | Maps surface Volta potential differences. | Investigating micro-galvanic corrosion and identifying corrosion initiation sites at the microstructural level. researchgate.net |
| SECM | Measures local electrochemical fluxes using a microelectrode. | Mapping surface reactivity and monitoring local concentrations of corrosion-related species (e.g., Mg²⁺). sciopen.comacs.org |
| SDC | Uses a micro-droplet as a movable electrochemical cell. | Performing localized electrochemical measurements (e.g., polarization curves) at specific points of interest. |
These techniques have significantly advanced the understanding of how microstructure, secondary phases, and surface defects influence the initiation and propagation of localized corrosion in this compound alloys. researchgate.net
In Situ Monitoring and Real-Time Analysis of this compound Corrosion Processes
Understanding the dynamic nature of this compound corrosion requires methodologies that can monitor the process as it happens (in situ) and provide real-time data. ingentaconnect.com Traditional methods often provide only average corrosion rates over long periods, whereas real-time monitoring can capture the kinetics and transient events of the corrosion process. d-nb.infofau.de
Several methods are employed for the in situ and real-time analysis of this compound corrosion:
Hydrogen Evolution Measurement: The primary cathodic reaction during this compound corrosion in aqueous environments is typically hydrogen evolution. d-nb.info Therefore, measuring the volume of evolved hydrogen gas over time provides a direct and real-time measure of the instantaneous corrosion rate. d-nb.inforesearchgate.net A sensitive gravimetric method, which measures the buoyancy change caused by evolved hydrogen, allows for high-resolution, automated monitoring without perturbing the system. d-nb.info
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that allows for real-time measurements of corrosion rates over extended immersion periods. mdpi.com By applying a small amplitude AC signal, EIS can provide information about the corrosion resistance and the properties of surface films, distinguishing between different electrochemical processes based on their frequency response. mdpi.com
Fluorescent Probes: Novel fluorescent probes have been developed for the in situ 3D visualization of the dynamic corrosion processes of this compound alloys. acs.org For instance, a probe that selectively detects this compound hydroxide, the main corrosion product, allows for monitoring the corrosion process in real-time with high spatiotemporal resolution. acs.org
Time-Lapse Microscopy: This technique provides direct visual observation of the corrosion process at the microstructural level. researchgate.net It can be used to monitor the progression of anodic attack, the development of corrosion products, and the de-alloying of specific phases within the microstructure as corrosion occurs. researchgate.net
The following table outlines key findings from real-time monitoring studies of this compound corrosion.
| Monitoring Technique | Key Research Findings |
| Hydrogen Evolution | Real-time imaging reveals different types of hydrogen bubbles are generated during corrosion: large bubbles on uncorroded regions, a stream of fine bubbles at the corrosion front, and medium-sized bubbles behind the front. researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Allows for the determination of much lower corrosion rate values than non-electrochemical techniques and can be used for reliable, repeatable estimation of the instantaneous corrosion rate. mdpi.com |
| Fluorescent Probes | Enables in situ 3D monitoring of the dynamic corrosion processes of Mg alloys by detecting the formation of this compound hydroxide. acs.org |
| Time-Lapse Microscopy | Has shown that corrosion in some Zn-Mg-Al alloys initiates in eutectic regions with preferential de-alloying of MgZn₂ lamellae. researchgate.net |
| Respirometry | Revealed that the oxygen reduction reaction (ORR) can be a significant cathodic process in addition to hydrogen evolution, particularly during atmospheric corrosion. dntb.gov.ua |
These in situ and real-time methods are crucial for developing a comprehensive understanding of this compound's degradation behavior under various conditions, providing essential data for the design of more corrosion-resistant alloys and protective coatings. ingentaconnect.comfau.de
Future Research Directions and Emerging Trends in Magnesium Science
Development of Advanced Analytical Tools for Comprehensive Magnesium Characterization
Progress in this compound science is intrinsically linked to the development of advanced analytical tools that can probe the structure, properties, and dynamic behavior of this compound materials across multiple length and time scales. The inherent reactivity of this compound, particularly its susceptibility to corrosion, and the complexities of its hexagonal close-packed (HCP) crystal structure necessitate sophisticated characterization techniques. Emerging trends are focused on in-situ analysis, high-resolution imaging, and three-dimensional characterization.
In-situ and Real-Time Monitoring: Understanding dynamic processes like corrosion, deformation, and solidification requires observing them as they happen. In-situ techniques are becoming indispensable. For instance, advanced electrochemical methods are being coupled with environmental chambers to monitor corrosion processes in real-time under controlled atmospheric or fluid-flow conditions. Techniques like Electrochemical Impedance Spectroscopy (EIS) and the Scanning Vibrating Electrode Technique (SVET) can track the evolution of corrosion rates and map local electrochemical activity on the surface of an alloy as it degrades. Similarly, in-situ tensile or compression testing inside a Scanning Electron Microscope (SEM) or a synchrotron beamline allows for the direct observation of deformation mechanisms, such as slip band formation and twinning, and how they relate to the material's microstructure. Liquid-cell Transmission Electron Microscopy (LCTEM) is an emerging tool for observing the very initial stages of corrosion at the nanoscale in a liquid environment.
Synchrotron and Neutron-Based Techniques: Large-scale facilities like synchrotrons and neutron sources offer powerful probes for investigating the bulk properties of this compound non-destructively.
Synchrotron Radiation: The high intensity and high resolution of synchrotron X-rays are ideal for a range of applications. Synchrotron X-ray microtomography (SRµCT) provides high-resolution 3D imaging of microstructural features like pores, secondary phases, and corrosion pits. High-energy X-ray diffraction (XRD) can penetrate deep into the material to study phase transformations, texture evolution, and internal strain during processing or mechanical testing.
Neutron Diffraction: Due to their high penetration depth and sensitivity to light elements, neutrons are uniquely suited for studying this compound. Neutron diffraction is a powerful method for measuring residual stresses deep within engineering components, which is critical for predicting fatigue life. It is also used to study the crystallographic texture and deformation mechanisms, providing statistically significant data that complements microscopy techniques.
High-Resolution and 3D Microstructural Analysis: At the micro- and nanoscale, a suite of advanced microscopy techniques is being employed to link microstructure to properties.
Electron Microscopy: High-resolution Transmission Electron Microscopy (HRTEM) and Scanning Transmission Electron Microscopy (STEM) are used to characterize the atomic structure of precipitates, grain boundaries, and defects. These techniques, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), provide detailed chemical and structural information that is crucial for understanding strengthening and corrosion mechanisms.
3D Characterization: Techniques like Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) allow for serial sectioning of a material to reconstruct its three-dimensional microstructure with nanoscale resolution. This is vital for understanding the complex morphology and interconnectivity of phases and corrosion networks within the material.
The future of this compound characterization lies in the correlative application of these advanced tools. By combining, for example, 3D tomographic data with localized electrochemical measurements and high-resolution microscopy of the same region, researchers can build a comprehensive, multi-scale picture of material behavior. This detailed understanding is essential for validating computational models and for the rational design of next-generation this compound materials.
Table 7: Advanced Analytical Tools for this compound Characterization
| Technique Category | Specific Tool | Information Obtained | Application Area |
|---|---|---|---|
| ***In-situ* Analysis** | Electrochemical Impedance Spectroscopy (EIS) | Real-time corrosion kinetics and mechanisms. | Corrosion science, coating development. |
| Liquid-Cell TEM | Nanoscale observation of dynamic processes in liquids. | Corrosion initiation, electrochemistry. | |
| Synchrotron Methods | Microcomputed Tomography (SRµCT) | High-resolution 3D microstructure, defect imaging. | Solidification, corrosion analysis, porous materials. |
| High-Energy X-ray Diffraction (HEXRD) | Bulk texture, phase evolution, internal strain. | Deformation studies, phase transformations. | |
| Neutron Methods | Neutron Diffraction | Bulk residual stress, texture, deformation modes. | Engineering component analysis, mechanical behavior. |
| Microscopy | HRTEM / STEM | Atomic-scale structure of phases and interfaces. | Alloy design, precipitation hardening. |
| 3D Characterization | FIB-SEM | 3D reconstruction of microstructure at the nanoscale. | Microstructure-property relationships, failure analysis. |
Q & A
Basic Research Questions
Q. How to design a reliable experiment to determine the empirical formula of magnesium oxide, and what are common sources of error?
- Methodology :
- Use a crucible to heat this compound ribbon in a controlled oxygen environment. Measure the masses of this compound before combustion and this compound oxide after cooling .
- Key steps :
Ensure complete oxidation by heating until no further mass change occurs.
Use high-precision balances (±0.0001 g) and allow sufficient cooling time to avoid moisture absorption.
- Error mitigation :
- Outliers (e.g., Mg:O ratios deviating from 1:1) often arise from incomplete reactions or premature mass recording. Replicate trials and statistical averaging (e.g., mean ± SD) improve reliability .
- Quantify systematic errors (e.g., crucible contamination) via blank trials .
Q. How to evaluate conflicting clinical data on this compound’s role in metabolic or neurological outcomes (e.g., anxiety, diabetes)?
- Methodology :
- Conduct systematic reviews with strict inclusion criteria (e.g., randomized controlled trials, cohort studies) and meta-analyses to resolve contradictions .
- Example: For this compound and anxiety, use PubMed/Google Scholar keywords ("this compound deficiency," "supplementation," "anxiety disorders") and assess bias via tools like Cochrane Risk of Bias Tool .
- Statistically harmonize heterogeneous data using random-effects models or subgroup analyses (e.g., dose-response relationships) .
Q. What methodologies are recommended for conducting literature reviews on this compound’s biochemical roles?
- Methodology :
- Define scope (e.g., "this compound in neurotransmission") and use databases (PubMed, Scopus) with Boolean operators (AND/OR) to refine searches .
- Screen abstracts for relevance, exclude non-peer-reviewed sources, and categorize findings by experimental design (e.g., in vitro vs. in vivo).
- Use PRISMA flow diagrams to document study selection and assess evidence quality via GRADE criteria .
Advanced Research Questions
Q. How to optimize this compound oxychloride cement’s water resistance using advanced experimental design?
- Methodology :
- Apply response surface methodology (RSM) with a Box-Behnken design to test variables:
- MgO/MgCl₂ molar ratio (6–12), H₂O/MgCl₂ ratio (8–14), fly ash content (10–30% of MgO mass) .
- Generate quadratic regression models (e.g., ) to predict the softening coefficient.
- Validate models via ANOVA and confirmatory experiments .
Q. How to address gaps in thermodynamic and kinetic data for this compound alloy development?
- Methodology :
- Combine CALPHAD (CALculation of PHAse Diagrams) with high-throughput experiments to generate missing data (e.g., phase stability, diffusion coefficients) .
- Use FactSage or Thermo-Calc with FToxid databases to simulate interactions (e.g., Al₂O₃-CaO-MgO systems) at high temperatures .
- Validate computational predictions via DSC (Differential Scanning Calorimetry) and TEM (Transmission Electron Microscopy) .
Q. What experimental designs are effective for studying inclusion morphology in this compound-containing molten steels?
- Methodology :
- Employ full factorial designs (e.g., 3 factors: Al, Ca, Mg concentrations) with stepwise compositional variations (e.g., 0.5 wt% increments) .
- Characterize inclusions using SEM-EDS and correlate with computational thermodynamics (e.g., liquid fraction calculations at 1823 K) .
- Optimize industrial processes by mapping inclusion stability regions (e.g., Al₂O₃ vs. spinel formations) .
Notes on Methodological Rigor
- Data Validation : Cross-check experimental results with computational models (e.g., DFT for alloy properties) .
- Reproducibility : Document protocols per journal guidelines (e.g., Elsevier’s materials/methods section requirements) .
- Error Reporting : Use ± notation for measurements and disclose limitations (e.g., instrumental resolution in mass spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
